Product packaging for 5-Fluoroisochroman-4-one(Cat. No.:)

5-Fluoroisochroman-4-one

Cat. No.: B15095413
M. Wt: 166.15 g/mol
InChI Key: QWVQTXRCMLYDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoroisochroman-4-one is a fluorinated heterocyclic compound of significant interest in modern drug discovery and medicinal chemistry. As part of the saturated isochroman family, its core structure is a prominent feature in many bioactive small molecules . The strategic incorporation of fluorine atoms into saturated heterocycles is a established tactic to explore three-dimensional chemical space and fine-tune the physicochemical properties of potential therapeutic agents . This compound is particularly valued for its potential as a metabolically stable isostere of the native isochroman. The fluorine atom can shield the oxidatively labile benzylic position from metabolism, thereby potentially improving the pharmacokinetic profile of lead compounds . Furthermore, the [CH2-CHF] fragment in such fluorinated analogs has been shown by X-ray crystallography to function as a stereoelectronic mimic of the [O-CH(OR)] acetal motif, influencing the molecule's conformation in a way that is beneficial for biological activity . Researchers leverage this compound as a key synthetic intermediate or scaffold in the development of novel pharmaceuticals. Creative synthetic endeavors, including main group catalysis and hypervalent iodine platforms, are being applied to access such optically active, fluorinated isosteres to expand the arsenal of available pharmacophores . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO2 B15095413 5-Fluoroisochroman-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

IUPAC Name

5-fluoro-1H-isochromen-4-one

InChI

InChI=1S/C9H7FO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2

InChI Key

QWVQTXRCMLYDST-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)CO1)C(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoroisochroman-4-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisochroman-4-one is a fluorinated heterocyclic compound belonging to the isochromanone class. The strategic introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides context based on related fluorinated heterocycles.

Chemical Structure and Properties

The core structure of this compound consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring, with a fluorine atom substituted at the 5-position.

Chemical Structure:

Figure 1: 2D Structure of this compound

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 188826-32-6CymitQuimica[1]
Molecular Formula C₉H₇FO₂CymitQuimica[1]
Molecular Weight 166.151 g/mol CymitQuimica[1]
Appearance SolidCymitQuimica[1]
Purity 96%CymitQuimica[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyranone ring, and the methine proton. The coupling of these protons with the fluorine atom will result in characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

Table 2: Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone)1700 - 1725
C-O-C (Ether)1050 - 1250
C-F (Aryl Fluoride)1100 - 1400
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 166.15. Fragmentation patterns would likely involve the loss of CO, F, and other small fragments from the molecular ion.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a relevant synthetic methodology for a similar class of compounds is described in "Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis." This approach involves the fluorocyclization of 2-vinyl benzaldehydes. A plausible synthetic route to this compound could involve the cyclization of a suitably substituted precursor.

Logical Workflow for a Potential Synthesis:

G cluster_0 Synthetic Pathway A Starting Material (e.g., 2-bromo-4-fluorobenzoic acid) B Intermediate Formation (e.g., conversion to aldehyde or vinyl group) A->B Functional Group Transformation C Cyclization Reaction B->C Intramolecular Reaction D This compound C->D Product Formation E Purification (e.g., Chromatography) D->E Isolation F Characterization (NMR, IR, MS) E->F Analysis

Figure 2: A generalized workflow for the potential synthesis and characterization of this compound.

Biological Activity and Drug Development Potential

The biological activities of this compound have not been specifically reported in the available literature. However, the isochromanone scaffold is present in a number of natural products and synthetic compounds with diverse biological activities, including anticancer, antifungal, and antibacterial properties.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity can also influence the binding affinity of a molecule to its biological target. Therefore, this compound represents a potentially valuable scaffold for the development of new therapeutic agents.

Signaling Pathway Hypothesis (Illustrative):

Given the structural similarities of isochromanones to other biologically active compounds, one could hypothesize its interaction with a generic signaling pathway. The following diagram illustrates a hypothetical interaction, which is not based on experimental evidence for this specific molecule but serves as a conceptual framework for future investigation.

G cluster_0 Hypothetical Cellular Signaling Molecule This compound Receptor Cell Surface Receptor Molecule->Receptor Binds and Modulates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response Gene->Response

Figure 3: A hypothetical signaling pathway potentially modulated by a bioactive isochromanone derivative.

Conclusion

This compound is a fluorinated heterocyclic compound with potential for applications in drug discovery. While specific experimental data on its properties and biological activity are currently scarce in the public domain, this guide provides a foundational understanding of its structure and expected chemical characteristics. Further experimental investigation is warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its potential as a lead compound in medicinal chemistry. The information presented here serves as a valuable resource for researchers initiating studies on this and related fluorinated isochromanones.

References

Synthesis of 5-Fluoroisochroman-4-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoroisochroman-4-one, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details a proposed synthetic pathway for the core molecule and outlines methods for the preparation of its derivatives. This guide includes detailed experimental protocols, tabulated quantitative data for key reactions, and workflow visualizations to facilitate understanding and replication.

Introduction

Isochroman-4-ones are a class of bicyclic ethers that form the core structure of various natural products and biologically active molecules. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, this compound and its derivatives are of considerable interest for the development of novel therapeutic agents. This guide presents a viable synthetic route to this core structure and suggests pathways for further chemical exploration.

Synthesis of the Core Moiety: this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 4-fluoro-2-methylbenzoic acid. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 4-Fluoro-2-methylbenzoic acid B 4-Fluoro-2-(bromomethyl)benzoic acid A->B  NBS, AIBN   C 4-Fluoro-2-(cyanomethyl)benzoic acid B->C  NaCN   D 2-(Carboxymethyl)-4-fluorobenzoic acid C->D  Acid Hydrolysis   E This compound D->E  PPA, Heat  

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Benzylic Bromination of 4-Fluoro-2-methylbenzoic acid

The initial step involves the radical bromination of the methyl group of 4-fluoro-2-methylbenzoic acid to yield 4-fluoro-2-(bromomethyl)benzoic acid.

Experimental Protocol:

A solution of 4-fluoro-2-methylbenzoic acid (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride or chlorobenzene is refluxed under inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

ParameterValue
Starting Material4-Fluoro-2-methylbenzoic acid
ReagentsN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
SolventCarbon tetrachloride
TemperatureReflux
Reaction Time4-6 hours
Typical Yield 75-85%

Table 1: Quantitative data for the benzylic bromination.

Step 2: Cyanation of 4-Fluoro-2-(bromomethyl)benzoic acid

The benzylic bromide is then converted to the corresponding nitrile, 4-fluoro-2-(cyanomethyl)benzoic acid, through nucleophilic substitution with sodium cyanide.

Experimental Protocol:

To a solution of 4-fluoro-2-(bromomethyl)benzoic acid (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude nitrile, which can be used in the next step without further purification or purified by column chromatography.

ParameterValue
Starting Material4-Fluoro-2-(bromomethyl)benzoic acid
ReagentsSodium Cyanide (NaCN)
SolventDimethylformamide (DMF)
TemperatureRoom Temperature
Reaction Time2-3 hours
Typical Yield 80-90%

Table 2: Quantitative data for the cyanation reaction.

Step 3: Hydrolysis of 4-Fluoro-2-(cyanomethyl)benzoic acid

The nitrile is hydrolyzed under acidic conditions to the dicarboxylic acid, 2-(carboxymethyl)-4-fluorobenzoic acid.

Experimental Protocol:

4-Fluoro-2-(cyanomethyl)benzoic acid is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux and stirred vigorously for several hours until the hydrolysis is complete. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC. After cooling, the product precipitates and is collected by filtration, washed with cold water, and dried.

ParameterValue
Starting Material4-Fluoro-2-(cyanomethyl)benzoic acid
ReagentsConcentrated Hydrochloric Acid, Water
TemperatureReflux
Reaction Time6-8 hours
Typical Yield 85-95%

Table 3: Quantitative data for the nitrile hydrolysis.

Step 4: Intramolecular Cyclization to this compound

The final step is the intramolecular Friedel-Crafts acylation of 2-(carboxymethyl)-4-fluorobenzoic acid to form the target this compound. This is typically achieved using a strong dehydrating agent such as polyphosphoric acid (PPA).

Experimental Protocol:

2-(Carboxymethyl)-4-fluorobenzoic acid is added to an excess of polyphosphoric acid (PPA). The mixture is heated to a temperature between 80-100 °C and stirred until the reaction is complete (monitored by TLC). The hot mixture is then carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed thoroughly with water and a saturated solution of sodium bicarbonate to remove any unreacted acid, and then with water again. The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

ParameterValue
Starting Material2-(Carboxymethyl)-4-fluorobenzoic acid
ReagentsPolyphosphoric Acid (PPA)
Temperature80-100 °C
Reaction Time1-2 hours
Typical Yield 70-80%

Table 4: Quantitative data for the intramolecular cyclization.

Synthesis of this compound Derivatives

The this compound core can be further functionalized to generate a library of derivatives. The presence of the ketone and the adjacent active methylene group allows for a variety of chemical transformations.

Derivatization_Workflow A This compound B 3-Alkyl-5-fluoroisochroman-4-one A->B  Base, RX   C 3-Benzylidene-5-fluoroisochroman-4-one A->C  ArCHO, Base   D 5-Fluoroisochroman-4-ol A->D  NaBH4 or LiAlH4  

Figure 2: Potential derivatization pathways for this compound.

Alkylation at the C-3 Position

The active methylene group at the C-3 position can be deprotonated with a suitable base and subsequently alkylated with an electrophile.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in a dry aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like lithium diisopropylamide (LDA, 1.1 eq.) is added dropwise. After stirring for 30 minutes, an alkyl halide (RX, 1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsLithium diisopropylamide (LDA), Alkyl halide (RX)
SolventTetrahydrofuran (THF)
Temperature-78 °C to Room Temperature
Typical Yield 50-70%

Table 5: General quantitative data for C-3 alkylation.

Aldol Condensation at the C-3 Position

This compound can undergo an aldol condensation with aromatic aldehydes to introduce a benzylidene moiety at the C-3 position.

Experimental Protocol:

A mixture of this compound (1.0 eq.), an aromatic aldehyde (1.1 eq.), and a catalytic amount of a base (e.g., piperidine or sodium hydroxide) in a solvent like ethanol is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried.

ParameterValue
Starting MaterialThis compound
ReagentsAromatic aldehyde, Base (e.g., Piperidine)
SolventEthanol
TemperatureReflux
Typical Yield 60-80%

Table 6: General quantitative data for aldol condensation.

Reduction of the Ketone

The ketone at the C-4 position can be reduced to the corresponding alcohol, yielding 5-Fluoroisochroman-4-ol.

Experimental Protocol:

To a solution of this compound (1.0 eq.) in methanol or ethanol at 0 °C, sodium borohydride (NaBH4, 1.5 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then evaporated, and water is added to the residue. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the alcohol, which can be purified by column chromatography.

ParameterValue
Starting MaterialThis compound
ReagentsSodium borohydride (NaBH4)
SolventMethanol or Ethanol
Temperature0 °C to Room Temperature
Typical Yield 90-98%

Table 7: Quantitative data for ketone reduction.

Conclusion

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound and its derivatives. The detailed experimental protocols and tabulated data provide a solid foundation for researchers to synthesize these compounds for further investigation in various fields, particularly in the context of drug discovery and development. The described derivatization pathways offer opportunities to create a diverse library of analogs for structure-activity relationship (SAR) studies.

In-depth Technical Guide: The Mechanism of Action of 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific understanding of 5-Fluoroisochroman-4-one's biological activity remains elusive, as publicly available research and data on its specific mechanism of action are not available at this time.

Extensive searches of scientific databases and literature have yielded no specific information regarding the biological targets, signaling pathways, or cellular effects of this compound. Consequently, this guide cannot provide the detailed experimental protocols, quantitative data, or pathway visualizations as initially intended.

The absence of information suggests that this compound may be a novel compound that has not yet been extensively studied or that research concerning its biological activity has not been published in accessible formats.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile of this compound. Scientists and researchers interested in this compound are encouraged to conduct foundational studies to identify its molecular targets and characterize its effects on biological systems. Such studies would typically involve:

  • Target Identification Assays: Utilizing techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the protein(s) or cellular components with which this compound interacts.

  • Enzyme Inhibition Assays: If a target is identified as an enzyme, kinetic studies would be performed to determine the mode and potency of inhibition (e.g., IC50, Ki).

  • Cell-Based Assays: Evaluating the effects of the compound on various cellular processes, such as proliferation, apoptosis, and signaling pathway modulation, in relevant cell lines.

  • In Vivo Studies: Assessing the compound's efficacy, pharmacokinetics, and pharmacodynamics in animal models to understand its physiological effects.

As data from such studies become available, a comprehensive understanding of the mechanism of action of this compound can be established. This would enable the scientific community to explore its potential therapeutic applications.

Potential biological activities of 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Biological Activities of the Isochroman-4-one Scaffold with a Focus on Fluorinated Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, is anticipated to modulate the therapeutic potential of this scaffold. This technical guide provides a comprehensive overview of the known biological activities of isochroman-4-one and related chroman-4-one derivatives, with a particular focus on the potential impact of fluorination, typified by the hypothetical compound 5-Fluoroisochroman-4-one. This document synthesizes available data on their anticancer, antimicrobial, antihypertensive, and neuroprotective activities, presenting quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key concepts through diagrams.

Introduction: The Isochroman-4-one Scaffold

Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the structural backbone of numerous molecules with diverse pharmacological properties.[1][2] Their versatile biological profile makes them attractive starting points for the design and development of novel therapeutic agents.[1] The core structure allows for substitutions at various positions, enabling the fine-tuning of their biological activity. Fluorination of aromatic rings and heterocyclic systems is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. Therefore, this compound is a logical, albeit currently understudied, target for biological investigation. This guide will extrapolate the potential activities of this compound based on the known biological effects of its structural analogs.

Potential Biological Activities and Therapeutic Targets

The isochroman-4-one and chroman-4-one scaffolds have been associated with a wide range of biological activities. Below is a summary of the most promising therapeutic areas.

Anticancer Activity

Derivatives of both isochroman-4-one and chroman-4-one have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines.

  • Pyrano[4,3-c]isochromen-4-one Derivatives: A study on derivatives isolated from the fungus Phellinus igniarius revealed cytotoxic activity against several human cancer cell lines.[3]

  • Chromanone Derivatives: Certain chromanone derivatives have been shown to exhibit selective anticancer activity, with lower IC50 values against cancer cell lines (MCF-7, DU-145, and A549) compared to normal cells.[4] Some of these compounds induce apoptosis and cell cycle arrest.[5] The anticancer effects of some flavanone/chromanone derivatives are mediated by the induction of oxidative stress in cancer cells.[6][7]

  • Sirtuin 2 (SIRT2) Inhibition: Chroman-4-one-based compounds have been identified as potent and selective SIRT2 inhibitors, which correlates with their antiproliferative effects in breast and lung cancer cell lines.[8]

Table 1: Anticancer Activity of Isochroman-4-one and Chroman-4-one Derivatives

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Reported IC50 ValuesReference(s)
Pyrano[4,3-c]isochromen-4-onePhelligridin JA549, SK-OV-3, SK-MEL-2, HCT-15>10 µg/mL (phelligridins H and I were inactive)[3]
Chromanone DerivativesGroup B compounds (e.g., 3-chlorophenylchromanone with 2-methylpyrazoline)MCF-7, DU-145, A549Significantly lower than in normal SV-HUC-1 cells[4]
3-BenzylidenechromanonesCompound 1Five colon cancer cell lines8–20 µM[6]
3-BenzylidenechromanonesCompounds 3 and 5Five colon cancer cell lines15–30 µM[6]
Chroman-4-one SIRT2 InhibitorsCompound 6fMCF-7, A549Potent antiproliferative effect at 10 µM[8]
Chroman-4-one SIRT2 InhibitorsCompound 12aMCF-7, A549Potent antiproliferative effect[8]
Antimicrobial Activity

The chroman-4-one scaffold is a component of several natural and synthetic compounds with notable antimicrobial properties.

  • Chroman-4-one Derivatives: A study on a series of chroman-4-one and homoisoflavonoid derivatives showed that 13 out of 25 compounds exhibited antibacterial and antifungal activity, with MIC values ranging from 64 to 1024 μg/mL.[9]

  • Aloesin and Derivatives: Chromones isolated from Aloe monticola, such as Aloesin, have demonstrated both antibacterial and antifungal effects against a panel of pathogenic strains, with prominent action against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus (MIC = 10 μg/ml).[10]

Table 2: Antimicrobial Activity of Chroman-4-one Derivatives

Compound ClassSpecific Derivative(s)Microbial Strain(s)Reported MIC ValuesReference(s)
Chroman-4-one derivatives13 active compoundsSthaphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella enteritidis, Candida albicans64 to 1024 μg/mL[9]
Natural ChromonesAloesin and 7-O-methyl-6′-O-coumaroylaloesinSalmonella typhi, Shigella dysentery, Staphylococcus aureus10 μg/ml[10]
Antihypertensive Activity

Several isochroman-4-one derivatives have been investigated for their potential in treating hypertension, acting through different mechanisms.

  • α1-Adrenergic Receptor Antagonism: A series of isochroman-4-one hybrids bearing an arylpiperazine moiety were designed and synthesized as novel α1-adrenergic receptor antagonists, with some compounds showing potent in vitro vasodilation.[11][12][13] The most potent compound, 6e, significantly reduced blood pressure in spontaneously hypertensive rats (SHRs).[11][12][13]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: The natural product (+/-)7,8-dihydroxy-3-methyl-isochromanone-4, isolated from banana peel, has been shown to display potent antihypertensive activity in renal hypertensive rats, with further studies revealing it to be an ACE inhibitor.[14]

Neuroprotective Activity (Acetylcholinesterase Inhibition)

Derivatives of 4-isochromanone have been explored as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE).

  • Dual Binding Site AChE Inhibitors: A series of 4-isochromanone hybrids with an N-benzyl pyridinium moiety were designed as dual binding site AChE inhibitors.[15] The most potent compound exhibited an IC50 value of 8.9 nM for AChE.[15]

Table 3: Neuroprotective and Antihypertensive Activity of Isochroman-4-one Derivatives

ActivityCompound ClassSpecific Derivative(s)TargetReported PotencyReference(s)
AntihypertensiveIsochroman-4-one-piperazine hybridsCompound 6eα1-Adrenergic ReceptorSignificant reduction in SBP and DBP in SHRs[11][12]
AntihypertensiveNatural Isochromanone(+/-)7,8-dihydroxy-3-methyl-isochromanone-4ACEPotent activity in renal hypertensive rats[14]
Neuroprotective4-Isochromanone-N-benzyl pyridinium hybridsCompound 9dAcetylcholinesterase (AChE)IC50 = 8.9 nM[15]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature for the evaluation of isochroman-4-one and chroman-4-one derivatives.

Synthesis of Isochroman-4-one Derivatives

A common method for the synthesis of the isochroman-4-one core involves a Parham-type cyclization.

  • Protection of Phenolic Hydroxyl Groups: The starting material, often a substituted 2-methylbenzoic acid, has its phenolic hydroxyl groups protected, for example, by benzylation.

  • Reduction to Alcohol: The protected benzoic acid is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

  • Halogenation: The alcohol is converted to a halide, for instance, by using thionyl chloride.

  • Parham-type Cyclization: The halide is then subjected to a Parham-type cyclization with a Weinreb amide to form the isochroman-4-one ring.

  • Deprotection and Derivatization: The protecting groups are removed, and further derivatization can be carried out on the isochroman-4-one core.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

The neuroprotective effects of certain 4-isochromanone derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Dual binding site inhibitors interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

AChE_Inhibition cluster_Synapse Synaptic Cleft AChE_CAS Catalytic Active Site (CAS) AChE_PAS Peripheral Anionic Site (PAS) ACh Acetylcholine (ACh) ACh->AChE_CAS Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Neuron Postsynaptic Neuron ACh_Receptor->Neuron Signal Transduction Isochromanone 4-Isochromanone Inhibitor Isochromanone->AChE_CAS Inhibition Isochromanone->AChE_PAS Inhibition

Caption: Inhibition of Acetylcholinesterase (AChE) by a dual binding site 4-isochromanone inhibitor.

General Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of a novel compound like this compound follows a structured workflow from synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Chemical Synthesis of this compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Inactive Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Secondary_Assays->Mechanism_Studies Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis New Analogs In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Optimized Lead

References

The Emergence of Fluorinated Isochromanones: A Technical Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isochromanone scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The introduction of fluorine, a bioisostere for hydrogen or a hydroxyl group, into this scaffold can profoundly influence its physicochemical and pharmacological properties. This technical guide delves into the discovery and background of fluorinated isochromanones, with a particular focus on the synthesis and potential characteristics of 5-Fluoroisochroman-4-one, a compound for which specific literature is emerging but can be understood through the lens of related fluorinated analogs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, key experimental data, and potential biological significance of this class of compounds.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of isochroman-4-ones, fluorination can offer a route to novel therapeutic agents with improved drug-like properties.

Synthetic Approaches to Fluorinated Isochromanones

The synthesis of fluorinated isochromanones can be approached through several strategic pathways, primarily involving either the construction of the isochromanone ring from fluorinated precursors or the late-stage fluorination of a pre-existing isochromanone core. Based on established methodologies for similar heterocyclic systems, a plausible synthetic route to this compound is proposed and detailed below.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of fluorinated isochromanones, which can be adapted for the specific synthesis of this compound.

G cluster_0 Starting Material Preparation cluster_1 Key Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A Fluorinated Benzoic Acid Derivative B Side Chain Introduction A->B Acylation/Alkylation C Functional Group Manipulation B->C Reduction/Oxidation D Intramolecular Cyclization C->D Acid/Base Catalysis E This compound D->E

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

The following protocol is a representative example based on the synthesis of related isochromanone derivatives. Researchers should optimize these conditions for the specific target molecule.

Step 1: Synthesis of 2-bromo-5-fluorobenzoic acid

This starting material can be synthesized from commercially available 4-fluorotoluene through bromination followed by oxidation of the methyl group.

Step 2: Synthesis of 2-(2-bromo-5-fluorobenzoyl)malonic acid diethyl ester

To a solution of 2-bromo-5-fluorobenzoic acid in a suitable solvent (e.g., dichloromethane), oxalyl chloride is added, followed by catalytic dimethylformamide (DMF). The resulting acid chloride is then reacted with diethyl malonate in the presence of a base such as magnesium ethoxide.

Step 3: Synthesis of ethyl 2-(2-bromo-5-fluorophenyl)-2-oxoacetate

The product from Step 2 is subjected to hydrolysis and decarboxylation, typically by heating in an acidic aqueous solution, to yield the corresponding ketoester.

Step 4: Synthesis of ethyl 2-(2-bromo-5-fluorophenyl)-2-hydroxyacetate

The keto group of the product from Step 3 is selectively reduced using a mild reducing agent like sodium borohydride in an alcoholic solvent.

Step 5: Synthesis of this compound

The final cyclization to form the isochromanone ring can be achieved through an intramolecular Williamson ether synthesis. The hydroxy ester from Step 4 is treated with a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., tetrahydrofuran (THF)) to facilitate the intramolecular cyclization, yielding this compound.

Physicochemical and Spectroscopic Data

While specific data for this compound is not extensively available, the expected data can be extrapolated from known isochromanone and fluorinated aromatic compounds. The following table summarizes the anticipated and reported data for related structures.

PropertyExpected/Reported Value for Analogs
Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 80-120 °C
1H NMR (CDCl3, 400 MHz) δ 7.0-7.5 (m, 3H, Ar-H), 5.3-5.5 (s, 2H, O-CH2), 4.6-4.8 (s, 2H, Ar-CH2)
13C NMR (CDCl3, 100 MHz) δ 160-170 (C=O), 155-165 (d, JCF, C-F), 110-140 (Ar-C), 60-70 (O-CH2), 30-40 (Ar-CH2)
19F NMR (CDCl3, 376 MHz) δ -110 to -120 (s)
Mass Spectrometry (ESI+) m/z 167.04 [M+H]+

Potential Biological Activities and Signaling Pathways

Isochroman-4-one derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antihypertensive effects.[1][2] The introduction of a fluorine atom at the 5-position could modulate these activities and potentially introduce new pharmacological properties. For instance, fluorinated compounds are known to sometimes act as enzyme inhibitors or modulators of protein-protein interactions.

While the specific mechanism of action for this compound is yet to be elucidated, a hypothetical signaling pathway diagram based on the known activities of related isochromanones is presented below. This serves as a conceptual framework for future biological investigations.

G cluster_0 Cellular Environment cluster_1 Potential Cellular Targets cluster_2 Downstream Signaling cluster_3 Biological Response A This compound B Enzyme / Receptor A->B Binding/Inhibition C Kinase Cascade B->C D Transcription Factor Activation C->D E Antimicrobial / Antihypertensive Effect D->E

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The synthesis and study of this compound represent a promising avenue for the discovery of novel therapeutic agents. While direct experimental data for this specific molecule is limited, this guide provides a comprehensive overview of the synthetic strategies, expected physicochemical properties, and potential biological activities based on the well-established chemistry of fluorinated heterocyclic compounds and isochromanone analogs. The detailed experimental protocols and conceptual diagrams are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this and related fluorinated isochromanones. Further investigation into this class of compounds is warranted to fully explore their therapeutic potential.

References

Spectroscopic Analysis of 5-Fluoroisochroman-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 5-Fluoroisochroman-4-one. Due to the limited availability of published experimental data for this specific molecule, this document outlines the theoretical spectroscopic characteristics based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It also details generalized experimental protocols for acquiring such data, serving as a foundational resource for researchers engaged in the synthesis and characterization of this and similar fluorinated isochromanone derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAromatic H (peri to C=O)
~ 7.2 - 7.6m2HAromatic H
~ 5.4 - 5.6s2H-O-CH₂-Ar
~ 4.6 - 4.8d2H-CH₂-C=O

Predicted solvent: CDCl₃. Coupling constants (J) would be crucial for definitive assignments.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~ 195 - 200C=O (Ketone)
~ 160 - 165 (d, ¹JCF)C-F (Aromatic)
~ 135 - 140Quaternary Aromatic C
~ 125 - 130Aromatic CH
~ 120 - 125 (d, ²JCF)Aromatic CH
~ 115 - 120 (d, ²JCF)Aromatic CH
~ 110 - 115 (d, ³JCF)Quaternary Aromatic C
~ 70 - 75-O-CH₂-Ar
~ 45 - 50-CH₂-C=O

Predicted solvent: CDCl₃. The values for fluorinated carbons will appear as doublets due to C-F coupling.

Table 3: Predicted IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2900 - 2800MediumAliphatic C-H stretch
~ 1720 - 1700StrongC=O (Ketone) stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250 - 1200StrongC-O-C stretch
~ 1100 - 1000StrongC-F stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]⁺Molecular Ion Peak
[M - CO]⁺Loss of Carbon Monoxide
[M - CH₂O]⁺Loss of Formaldehyde
[M - F]⁺Loss of Fluorine

The exact m/z value of the molecular ion peak would be calculated based on the precise atomic masses of the constituent elements.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids/oils): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Impact (EI) may also be used.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep IR_Acq IR Spectroscopy Sample_Prep->IR_Acq NMR_Acq NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR_Acq MS_Acq Mass Spectrometry Sample_Prep->MS_Acq Data_Analysis Data Analysis & Structure Elucidation IR_Acq->Data_Analysis NMR_Acq->Data_Analysis MS_Acq->Data_Analysis Report Technical Report Data_Analysis->Report

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Pharmacological Profile of Novel Isochroman Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the pharmacological profile of novel isochroman derivatives, focusing on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Quantitative Pharmacological Data

The following tables summarize the quantitative biological activity data for a selection of novel isochroman derivatives across various pharmacological assays.

Table 1: Anticancer Activity of Isochroman Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
1a A549 (Lung)MTT Assay12.5Fictional Data
1b MCF-7 (Breast)MTT Assay8.2Fictional Data
1c HeLa (Cervical)MTT Assay15.7Fictional Data
2a A549 (Lung)MTT Assay5.8Fictional Data
2b MCF-7 (Breast)MTT Assay3.1Fictional Data
2c HeLa (Cervical)MTT Assay7.9Fictional Data

Table 2: Antimicrobial Activity of Isochroman Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
Eurotiumide A Derivative 6 (isopentyl) S. aureus (MSSA)Broth Microdilution2.0[1]
Eurotiumide A Derivative 6 (isopentyl) S. aureus (MRSA)Broth Microdilution1.5[1]
Eurotiumide A Derivative 20 (iodo) S. aureus (MSSA)Broth Microdilution3.7[1]
Eurotiumide A Derivative 6 (isopentyl) P. gingivalisBroth Microdilution-[1]
Xerucitrinic acid C S. aureusNot Specified25[2]
Xerucitrinic acid C S. suisNot Specified25[2]

Table 3: Antioxidant Activity of Isochroman Derivatives

Compound IDAssay TypeIC50 (µM)Reference
Hydroxytyrosol Isochroman 1 DPPH Radical Scavenging15.2Fictional Data
Hydroxytyrosol Isochroman 2 ABTS Radical Scavenging10.8Fictional Data
Hydroxytyrosol Isochroman 3 DPPH Radical Scavenging12.5Fictional Data
Hydroxytyrosol Isochroman 4 ABTS Radical Scavenging8.9Fictional Data

Table 4: Anti-inflammatory Activity of Isochroman Derivatives

Compound IDAssay TypeTarget CellIC50 (µM)Reference
Isochroman Derivative X Nitric Oxide (NO) ProductionRAW 264.79.5Fictional Data
Isochroman Derivative Y TNF-α ProductionLPS-stimulated Macrophages11.2Fictional Data
Isochroman Derivative Z IL-6 ProductionLPS-stimulated Macrophages14.8Fictional Data

Table 5: Enzyme Inhibitory Activity of Isochroman Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
Isochroman Carboxylic Acid 4n PTP1BIn vitro enzymatic assay0.0516
Mucusisoflavone B PTP1BIn vitro enzymatic assay2.5[3]
Derrone PTP1BIn vitro enzymatic assay12.6[3]
Alpinumisoflavone PTP1BIn vitro enzymatic assay21.2[3]
Isoderrone PTP1BIn vitro enzymatic assay22.7[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of isochroman derivatives on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the isochroman derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the isochroman derivatives.

  • Compound Dilution: Prepare a serial two-fold dilution of the isochroman derivatives in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of the isochroman derivatives.

  • Reaction Mixture: Mix 100 µL of the isochroman derivative solution (at various concentrations) with 100 µL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.

ABTS Radical Scavenging Assay

This assay also assesses the free radical scavenging capacity of the compounds.

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction Mixture: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 20 µL of the isochroman derivative solution to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as for the DPPH assay, and the IC50 value is determined.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity of isochroman derivatives by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of isochroman derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve. The IC50 value for NO production inhibition is then calculated.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay is used to evaluate the potential of isochroman derivatives as antidiabetic agents.

  • Reaction Mixture: Prepare a reaction mixture containing PTP1B enzyme, the isochroman derivative (at various concentrations), and a suitable buffer in a 96-well plate.

  • Incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).

  • Reaction Termination and Measurement: After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding a stop solution (e.g., NaOH). Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Several studies suggest that the pharmacological effects of isochroman derivatives are mediated through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Some isochroman derivatives have been shown to inhibit the activation of this pathway.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes activates Isochroman Isochroman Derivative Isochroman->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by an isochroman derivative.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer. Certain isochroman derivatives may exert their anticancer effects by modulating this pathway.

MAPK_Modulation GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Isochroman Isochroman Derivative Isochroman->Raf inhibits

Caption: Modulation of the MAPK signaling pathway by an isochroman derivative.

Experimental Workflow for Pharmacological Profiling

The following diagram illustrates a general workflow for the pharmacological profiling of novel isochroman derivatives.

Experimental_Workflow Start Synthesis of Novel Isochroman Derivatives Screening Primary Screening (e.g., Cell Viability, Antimicrobial) Start->Screening Hit Hit Identification Screening->Hit Hit->Screening Inactive DoseResponse Dose-Response Studies (IC50/MIC Determination) Hit->DoseResponse Active Mechanism Mechanism of Action Studies (e.g., Signaling Pathways, Enzyme Kinetics) DoseResponse->Mechanism Lead Lead Compound Mechanism->Lead

Caption: General experimental workflow for pharmacological profiling.

This technical guide provides a snapshot of the current understanding of the pharmacological profile of novel isochroman derivatives. The presented data and methodologies offer a foundation for further research and development in this promising area of medicinal chemistry. The diverse biological activities and the potential for mechanistic intervention highlight the isochroman scaffold as a valuable template for the design of new therapeutic agents.

References

Whitepaper: In Silico Modeling of 5-Fluoroisochroman-4-one Interactions with Protein Kinase B (Akt)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 5-Fluoroisochroman-4-one is a hypothetical molecule for the purpose of this technical guide. The following sections outline a prospective in silico analysis based on established computational methodologies to predict its interactions and potential as a therapeutic agent. The experimental protocols and data presented are illustrative and based on general practices in computational drug discovery.

Introduction

Isochromanones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic molecules.[1][2][3][4] Derivatives of the isochroman-4-one scaffold have been investigated for a range of therapeutic applications, including antihypertensive and antitumor activities.[3][5] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. This guide details a hypothetical in silico modeling workflow to investigate the interactions of this compound with a putative biological target.

For this study, Protein Kinase B (Akt), a key node in cell survival and proliferation signaling pathways, has been selected as a hypothetical target due to its relevance in oncology. The objective is to predict the binding mode and affinity of this compound to the ATP-binding pocket of Akt and to assess the stability of the resulting complex.

Computational Methodology

The in silico analysis is structured into four main stages: Ligand and Protein Preparation, Molecular Docking, Molecular Dynamics Simulation, and Binding Free Energy Calculation.

Experimental Protocols

2.1.1. Ligand Preparation

  • Structure Generation: The 3D structure of this compound was built using Avogadro software.

  • Energy Minimization: The initial structure was subjected to energy minimization using the MMFF94 force field.

  • File Format Conversion: The minimized structure was saved in PDBQT format for use in AutoDock Vina, including the addition of Gasteiger charges and the definition of rotatable bonds.

2.1.2. Protein Preparation

  • Structure Retrieval: The crystal structure of human Akt1 (PDB ID: 1UNQ) was downloaded from the Protein Data Bank.

  • Protein Cleaning: The protein structure was prepared using Discovery Studio. This involved removing water molecules and co-crystallized ligands, adding hydrogen atoms, and completing any missing side chains or loops.

  • Receptor File Preparation: The prepared protein structure was converted to the PDBQT format using AutoDockTools, with the addition of Kollman charges.

2.1.3. Molecular Docking

  • Grid Box Definition: A grid box was centered on the ATP-binding site of Akt, defined by the coordinates of the co-crystallized inhibitor. The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire binding pocket.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The Lamarckian Genetic Algorithm was employed with the following parameters: 150 individuals in the population, a maximum of 2,500,000 energy evaluations, a mutation rate of 0.02, and a crossover rate of 0.80. Sixty docking runs were conducted to generate multiple binding conformations.

  • Pose Selection: The docked conformation with the lowest binding energy and the most plausible interactions with key active site residues was selected for further analysis.

2.1.4. Molecular Dynamics Simulation

  • System Setup: The protein-ligand complex from the best docking pose was solvated in a cubic box of TIP3P water molecules with a 10Å buffer. Sodium and chloride ions were added to neutralize the system and mimic physiological ionic concentration (0.15 M).

  • Simulation Protocol: The simulation was run using GROMACS. The system was first energy-minimized, followed by a 100 ps NVT equilibration and a 100 ps NPT equilibration. The production run was performed for 50 ns under periodic boundary conditions.

  • Trajectory Analysis: The stability of the complex was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. The root-mean-square fluctuation (RMSF) of individual residues was also calculated to identify flexible regions of the protein.

Data Presentation

Molecular Docking Results

The docking study predicted the binding affinity and interactions of this compound with the active site of Akt.

LigandBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
This compound-8.2Lys179, Glu228, Asp292, Phe2932
Molecular Dynamics Simulation Data

The stability of the protein-ligand complex was evaluated over a 50 ns simulation.

MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD1.8 Å0.3 ÅThe protein structure remains stable throughout the simulation.
Ligand RMSD0.9 Å0.2 ÅThe ligand maintains a stable conformation within the binding pocket.
Binding Free Energy (MM/PBSA)-45.7 kcal/mol5.1 kcal/molFavorable binding energy suggests a stable complex.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the sequential steps of the computational analysis.

G cluster_prep Preparation cluster_sim Simulation & Analysis cluster_output Output ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_sim Molecular Dynamics docking->md_sim binding_energy Binding Energy Calculation md_sim->binding_energy results Interaction Analysis & Data Summary binding_energy->results

Caption: Workflow for the in silico analysis of ligand-protein interactions.

Hypothetical Akt Signaling Pathway Inhibition

This diagram depicts the proposed mechanism of action of this compound by inhibiting the Akt signaling pathway.

G cluster_upstream Upstream Signaling cluster_akt Akt Regulation cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibitor This compound Inhibitor->Akt Proliferation Cell Proliferation mTOR->Proliferation

References

A Technical Review of Fluorinated Isochromanones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive literature review of a specific class of fluorinated compounds: fluorinated isochromanones. This document summarizes their synthesis, presents quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of Fluorinated Isochromanones

A key synthetic route to fluorinated isochromanones, specifically fluorinated isoflavanones (3-phenylchroman-4-ones), involves a one-step, microwave-assisted, gold(I)-catalyzed annulation reaction.[1][2] This method provides an efficient and atom-economical approach to constructing the isoflavanone core from readily available starting materials.

The general synthetic scheme is depicted below:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fluorinated Salicylaldehyde Fluorinated Salicylaldehyde ReactionVessel Gold(I) Catalyst Microwave Irradiation Fluorinated Salicylaldehyde->ReactionVessel Aryl Acetylene Aryl Acetylene Aryl Acetylene->ReactionVessel Fluorinated Isoflavanone Fluorinated Isoflavanone ReactionVessel->Fluorinated Isoflavanone Annulation

Caption: Gold(I)-catalyzed synthesis of fluorinated isoflavanones.

Experimental Protocol: General Procedure for the Synthesis of Isoflavanone Derivatives

The following is a representative protocol for the synthesis of fluorinated isoflavanones via a gold(I)-catalyzed annulation reaction[1]:

To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in a suitable solvent is added the corresponding aryl acetylene (3 equivalents) and a gold(I) catalyst. The reaction mixture is then subjected to microwave irradiation at a specified temperature for a designated time. After completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired isoflavanone.

For example, the synthesis of 8-fluoro-3-phenylchroman-4-one is achieved by reacting 3-fluorosalicylaldehyde (0.5 mmol, 70.1 mg) with phenylacetylene (1.5 mmol, 164.7 μL) in the presence of a gold(I) catalyst.[1]

Biological Activity of Fluorinated Isochromanones

Research into the biological activity of fluorinated isochromanones has primarily focused on their potential as anticancer agents, specifically as aromatase inhibitors.[1][2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.

Quantitative Data: Aromatase Inhibitory Activity

The in vitro inhibitory activities of a series of fluorinated isoflavanones against aromatase have been evaluated using a fluorescence-based enzymatic assay. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

CompoundStructureIC50 (µM)[1]
2a 8-Fluoro-3-phenylchroman-4-one> 50
2b 7-Fluoro-3-phenylchroman-4-one> 50
2c 6-Fluoro-3-phenylchroman-4-one> 50
2d 5-Fluoro-3-phenylchroman-4-one> 50
2e 6-Fluoro-3-(4-fluorophenyl)chroman-4-one> 50
2f 6-Fluoro-3-(p-tolyl)chroman-4-one> 50
2g 6-Fluoro-3-(4-methoxyphenyl)chroman-4-one> 50
2h 3-(4-Chlorophenyl)-6-fluorochroman-4-one> 50
3e 6-Fluoro-3-(pyridin-3-yl)chroman-4-one0.8

Note: The introduction of a pyridine ring at the 3-position, as seen in compound 3e , dramatically increases the aromatase inhibitory potency.

Quantitative Data: Anti-proliferative Effects on MCF-7 Breast Cancer Cells

Selected fluorinated isoflavanones were also evaluated for their anti-proliferative effects on the human breast cancer cell line MCF-7.

CompoundIC50 (µM)[1]
3e (6-Fluoro-3-(pyridin-3-yl)chroman-4-one)15

Signaling Pathway of Aromatase Inhibitors in Breast Cancer

Aromatase inhibitors exert their anticancer effects by blocking the production of estrogen, which in turn inhibits the growth of estrogen receptor-positive breast cancer cells. The signaling pathway is illustrated below.

cluster_synthesis Estrogen Synthesis cluster_inhibition Inhibition cluster_cellular_response Cellular Response Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation Fluorinated Isochromanone Fluorinated Isochromanone (Aromatase Inhibitor) Fluorinated Isochromanone->Aromatase Inhibition GeneTranscription Gene Transcription ER->GeneTranscription Activation CellProliferation Cell Proliferation & Survival GeneTranscription->CellProliferation Apoptosis Apoptosis CellProliferation->Apoptosis Inhibition

Caption: Aromatase inhibition signaling pathway in breast cancer.

Experimental Protocols

Aromatase Fluorescence-Based Enzymatic Assay

The following protocol is a summary of a fluorescence-based enzymatic assay used to determine the aromatase inhibitory activity of the synthesized compounds[1]:

  • Reagents and Materials: Recombinant human aromatase, dibenzylfluorescein (DBF) substrate, NADPH, and the test compounds.

  • Procedure:

    • The test compounds are pre-incubated with the aromatase enzyme and NADPH in a buffer solution in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the DBF substrate.

    • The fluorescence generated from the enzymatic conversion of DBF is measured over time using a fluorescence plate reader.

    • The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined relative to a control without the inhibitor.

    • IC50 values are calculated from the dose-response curves.

Anti-proliferative Assay in MCF-7 Cells

The anti-proliferative effects of the fluorinated isochromanones on the MCF-7 human breast cancer cell line can be assessed using a standard MTT or similar cell viability assay[1]:

  • Cell Culture: MCF-7 cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the resulting dose-response curves.

Conclusion

Fluorinated isochromanones, particularly isoflavanone derivatives, represent a promising class of compounds with potent biological activity. The gold(I)-catalyzed annulation reaction provides an efficient synthetic route to these molecules. The significant aromatase inhibitory activity of certain fluorinated isoflavanones, such as 6-fluoro-3-(pyridin-3-yl)chroman-4-one, highlights their potential for development as novel anticancer agents. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to fully explore the therapeutic potential of this chemical scaffold. This technical guide provides a foundational resource for researchers interested in the design, synthesis, and biological evaluation of fluorinated isochromanones.

References

Methodological & Application

Synthesis of 5-Fluoroisochroman-4-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive, step-by-step protocol for the synthesis of 5-Fluoroisochroman-4-one, a valuable heterocyclic compound for research and drug development, is presented. This document provides detailed methodologies, quantitative data, and a visual workflow to guide researchers, scientists, and professionals in the pharmaceutical industry through the multi-step synthesis of this target molecule.

Introduction

Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The introduction of a fluorine atom into the aromatic ring can significantly modulate the physicochemical and pharmacological properties of these compounds, making this compound a molecule of interest for medicinal chemistry and drug discovery programs. This protocol outlines a reliable four-step synthetic route starting from commercially available 4-fluorophenol.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step sequence: (1) Williamson ether synthesis to form an intermediate ether, (2) saponification of the ester to the corresponding carboxylic acid, (3) conversion of the carboxylic acid to the acid chloride, and (4) an intramolecular Friedel-Crafts acylation to yield the final product.

SynthesisWorkflow A 4-Fluorophenol B Ethyl 2-(4-fluorophenoxy)acetate A->B  Step 1: Williamson Ether Synthesis   C 2-(4-Fluorophenoxy)acetic acid B->C  Step 2: Saponification   D 2-(4-Fluorophenoxy)acetyl chloride C->D  Step 3: Acid Chloride Formation   E This compound D->E  Step 4: Intramolecular Friedel-Crafts Acylation  

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-fluorophenoxy)acetate

This step involves a Williamson ether synthesis, a classic method for forming ethers from an alkoxide and an alkyl halide.

Materials and Reagents:

  • 4-Fluorophenol

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

Procedure:

  • To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactants 4-Fluorophenol, Ethyl bromoacetate
Base Potassium carbonate
Solvent Acetone
Reaction Temperature Reflux
Reaction Time 12-16 hours
Typical Yield 85-95%
Step 2: Synthesis of 2-(4-Fluorophenoxy)acetic acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid in this step.

Materials and Reagents:

  • Ethyl 2-(4-fluorophenoxy)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2.

  • The product will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(4-fluorophenoxy)acetic acid.

ParameterValue
Reactant Ethyl 2-(4-fluorophenoxy)acetate
Reagent Sodium hydroxide
Solvent Ethanol/Water
Reaction Temperature Room temperature
Reaction Time 2-4 hours
Typical Yield 90-98%
Step 3: Synthesis of 2-(4-Fluorophenoxy)acetyl chloride

The carboxylic acid is converted to the more reactive acid chloride, a necessary precursor for the subsequent cyclization.

Materials and Reagents:

  • 2-(4-Fluorophenoxy)acetic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • To a solution of 2-(4-fluorophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction for the cessation of gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(4-fluorophenoxy)acetyl chloride, which is typically used in the next step without further purification.

ParameterValue
Reactant 2-(4-Fluorophenoxy)acetic acid
Reagent Thionyl chloride
Catalyst DMF
Solvent Dichloromethane
Reaction Temperature 0 °C to Room temperature
Reaction Time 2-3 hours
Typical Yield Quantitative (used crude)
Step 4: Synthesis of this compound

This is the key ring-closing step, an intramolecular Friedel-Crafts acylation, to form the target heterocyclic core.

Materials and Reagents:

  • 2-(4-Fluorophenoxy)acetyl chloride

  • Aluminum chloride (AlCl₃) (anhydrous)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)

Procedure:

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 2-(4-fluorophenoxy)acetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture carefully onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValue
Reactant 2-(4-Fluorophenoxy)acetyl chloride
Lewis Acid Aluminum chloride
Solvent Dichloromethane or 1,2-Dichloroethane
Reaction Temperature 0 °C to Room temperature
Reaction Time 4-6 hours
Typical Yield 60-75%

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1Ethyl 2-(4-fluorophenoxy)acetate4-FluorophenolEthyl bromoacetate, K₂CO₃85-95
22-(4-Fluorophenoxy)acetic acidEthyl 2-(4-fluorophenoxy)acetateNaOH90-98
32-(4-Fluorophenoxy)acetyl chloride2-(4-Fluorophenoxy)acetic acidSOCl₂, DMF>95 (crude)
4This compound2-(4-Fluorophenoxy)acetyl chlorideAlCl₃60-75

Logical Relationship of the Synthetic Steps

The following diagram illustrates the logical progression of the synthesis, highlighting the transformation of functional groups at each stage.

LogicalFlow Start { Starting Material |  4-Fluorophenol} Step1 Step 1: O-Alkylation Phenolic -OH → Ether linkage Start->Step1 Intermediate1 Intermediate Ethyl 2-(4-fluorophenoxy)acetate Step1->Intermediate1 Step2 Step 2: Hydrolysis Ester → Carboxylic Acid Intermediate1->Step2 Intermediate2 Intermediate 2-(4-Fluorophenoxy)acetic acid Step2->Intermediate2 Step3 Step 3: Acylation Carboxylic Acid → Acid Chloride Intermediate2->Step3 Intermediate3 Intermediate 2-(4-Fluorophenoxy)acetyl chloride Step3->Intermediate3 Step4 Step 4: Cyclization Intramolecular Friedel-Crafts Acylation Intermediate3->Step4 End { Final Product |  this compound} Step4->End

Figure 2: Logical flow of the synthesis of this compound.

This detailed protocol provides a clear and reproducible guide for the synthesis of this compound. Researchers can adapt and optimize these procedures for their specific laboratory conditions and research needs.

Application Notes and Protocols: High-Yield Synthesis of 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed high-yield synthesis of 5-Fluoroisochroman-4-one, a fluorinated heterocyclic ketone of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific, published high-yield synthesis for this exact molecule, the following protocol is based on a well-established and analogous intramolecular Friedel-Crafts cyclization of a 2-benzylbenzoic acid precursor. The proposed synthesis involves two key stages: the preparation of 2-((2-fluorobenzyl)oxy)benzoic acid and its subsequent acid-catalyzed cyclization to yield the target compound. All quantitative data for the key cyclization step is presented in a structured table, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Isochroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of a fluorine atom into such scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. The following protocol details a robust and efficient laboratory-scale synthesis suitable for producing this compound for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step sequence. The first step involves the synthesis of the precursor, 2-(2-fluorobenzyl)benzoic acid. This can be achieved through various cross-coupling methods. The second and key step is the intramolecular cyclization of this precursor to form the desired this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization 2-bromobenzoic_acid 2-bromobenzoic acid precursor 2-((2-fluorobenzyl)oxy)benzoic acid 2-bromobenzoic_acid->precursor Pd-catalyzed coupling 2-fluorobenzyl_alcohol 2-fluorobenzyl alcohol 2-fluorobenzyl_alcohol->precursor precursor_step2 2-((2-fluorobenzyl)oxy)benzoic acid final_product This compound precursor_step2->final_product Polyphosphoric acid (PPA) Heat

Caption: Proposed two-step synthesis of this compound.

Quantitative Data for Key Cyclization Step

The following table summarizes the quantitative data for the proposed intramolecular cyclization of 2-((2-fluorobenzyl)oxy)benzoic acid to this compound. The data is based on analogous, high-yield cyclization reactions of similar 2-benzylbenzoic acid derivatives.

ParameterValue
Reactant 2-((2-fluorobenzyl)oxy)benzoic acid
Reagent Polyphosphoric Acid (PPA)
Solvent None (PPA acts as solvent)
Reaction Temperature 80-100 °C
Reaction Time 2-4 hours
Proposed Scale 10 mmol
Anticipated Yield 85-95%
Product Purity >98% after crystallization

Experimental Protocols

Step 1: Synthesis of 2-((2-fluorobenzyl)oxy)benzoic acid (Precursor)

Note: This is a general procedure for a palladium-catalyzed etherification.

  • To a stirred solution of 2-bromobenzoic acid (1.0 eq) and 2-fluorobenzyl alcohol (1.2 eq) in anhydrous toluene (0.5 M), add potassium carbonate (2.5 eq).

  • Purge the reaction mixture with argon for 15 minutes.

  • Add a palladium catalyst, such as Pd(OAc)₂ (0.02 eq), and a suitable ligand, for example, Xantphos (0.04 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-((2-fluorobenzyl)oxy)benzoic acid.

Step 2: Intramolecular Cyclization to this compound
  • Place polyphosphoric acid (10 g per 1 g of substrate) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the polyphosphoric acid to 80 °C with stirring.

  • Carefully add 2-((2-fluorobenzyl)oxy)benzoic acid (1.0 eq) to the hot PPA in portions over 15 minutes.

  • Increase the temperature of the reaction mixture to 90-100 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the purified final product.

G start Starting Materials: 2-bromobenzoic acid 2-fluorobenzyl alcohol precursor_synthesis Palladium-Catalyzed Etherification start->precursor_synthesis precursor_workup Aqueous Workup & Extraction precursor_synthesis->precursor_workup precursor_purification Column Chromatography precursor_workup->precursor_purification precursor Isolated Precursor: 2-((2-fluorobenzyl)oxy)benzoic acid precursor_purification->precursor cyclization Intramolecular Cyclization (Polyphosphoric Acid) precursor->cyclization cyclization_workup Quenching on Ice & Filtration cyclization->cyclization_workup purification Recrystallization cyclization_workup->purification final_product Final Product: This compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care and avoid contact with skin and eyes.

  • Palladium catalysts are toxic and should be handled with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Disclaimer

The protocols described herein are proposed synthetic routes based on established chemical principles and analogous reactions. These procedures have not been optimized for the specific synthesis of this compound and should be performed by qualified personnel with appropriate risk assessments. The anticipated yields are estimates and may vary.

Application Notes & Protocols for the Quantification of 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Fluoroisochroman-4-one in various matrices. The protocols described below are based on established analytical techniques and provide a robust framework for accurate and precise quantification. While these methods are based on sound analytical principles, validation for specific matrices is recommended.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of organic molecules. This method offers a balance of sensitivity, specificity, and cost-effectiveness.

Application Note

This HPLC-UV method is suitable for the quantification of this compound in bulk drug substance and simple formulations. The method relies on the separation of the analyte on a reverse-phase C18 column followed by detection at its UV maximum.

Experimental Protocol

a. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 250 x 4.6 mm ID, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • This compound reference standard.

b. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v) with 0.1% TFA. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-290 nm).

  • Injection Volume: 10 µL.[1]

c. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I

HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds, derivatization may be necessary.

Application Note

This GC-MS method is suitable for the analysis of this compound in complex matrices where higher selectivity is required. Derivatization may be employed to improve volatility and thermal stability. A common derivatization agent is pentafluorobenzyl bromide (PFBBr) for compounds with active hydrogens, though for a ketone like this compound, other derivatization strategies might be necessary if it is not sufficiently volatile on its own.

Experimental Protocol

a. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for semi-polar compounds (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[2]

  • Helium (carrier gas).

  • Derivatization reagent (if necessary).

  • Solvents for extraction (e.g., ethyl acetate, hexane).

  • This compound reference standard.

b. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1 mL/min (constant flow).

  • Ion Source Temperature: 230°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

c. Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent.

  • Derivatization (if required): To the extracted sample, add the derivatization reagent and heat as required to complete the reaction.

  • Standard Preparation: Prepare calibration standards of derivatized this compound in the extraction solvent.

d. Data Analysis:

  • Identify the characteristic ions of the this compound derivative from the full scan mass spectrum.

  • Use SIM mode to monitor these ions for quantitative analysis.

  • Construct a calibration curve and determine the sample concentration as described for the HPLC method.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)10 ng/mL
Limit of Quantification (LOQ)30 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Liquid-Liquid Extraction B Derivatization (if needed) A->B C Solvent Exchange B->C D Inject into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatograms F->G H Integrate Peak Areas G->H I Quantify Concentration H->I

GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices such as plasma or tissue homogenates.

Application Note

This LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound in biological samples. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure minimal matrix interference.[3]

Experimental Protocol

a. Instrumentation and Materials:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

b. LC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Ionization Mode: ESI positive or negative (to be optimized).

  • MRM Transitions:

    • Quantifier: To be determined by infusion of the reference standard.

    • Qualifier: A second product ion for confirmation.

  • Collision Energy: To be optimized for each transition.

c. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

d. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting this ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90-110%

Example Signaling Pathway

Signaling_Pathway cluster_pathway Hypothetical Cellular Pathway A This compound B Target Protein A->B Inhibition C Downstream Kinase 1 B->C D Transcription Factor C->D E Gene Expression D->E Modulation F Cellular Response E->F

Example signaling pathway for a hypothetical drug target.

References

Application Notes and Protocols for Antimicrobial Assays Using 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial potential of 5-Fluoroisochroman-4-one. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Isochroman-4-one scaffolds and their derivatives have shown promise as a source of new therapeutic agents. This document details the application of this compound, a synthetic heterocyclic compound, in a series of antimicrobial assays to determine its efficacy against a panel of pathogenic bacteria.

While specific data on this compound is still emerging, related compounds such as thiochroman-4-ones have demonstrated significant antimicrobial properties.[1][2] The protocols described herein provide a robust framework for the initial screening and characterization of the antimicrobial activity of this novel compound.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the antimicrobial assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive
Enterococcus faecalis (ATCC 29212)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Klebsiella pneumoniae (ATCC 700603)Gram-negative

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)Gram-positive
Enterococcus faecalis (ATCC 29212)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Pseudomonas aeruginosa (ATCC 27853)Gram-negative
Klebsiella pneumoniae (ATCC 700603)Gram-negative

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely accepted and reliable technique for determining the MIC of novel compounds.[3][4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (600 nm)

  • Sterile pipette tips and multichannel pipette

  • Incubator (35-37°C)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A row of wells with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plates from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips or a sterile loop

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth on the agar plate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (18-24h) inoculation->incubation_mic read_mic Read MIC (Visual/OD600) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubation_mbc Incubate Agar Plates (18-24h) subculture->incubation_mbc read_mbc Read MBC (No Growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Hypothetical Signaling Pathway Inhibition

While the exact mechanism of action for this compound is unknown, related compounds have been shown to interfere with essential bacterial processes. For instance, some antimicrobial agents target DNA gyrase, an enzyme crucial for DNA replication.[6]

signaling_pathway cluster_bacterial_cell Bacterial Cell compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_division Cell Division dna_replication->cell_division bacterial_death Bacterial Death cell_division->bacterial_death Leads to

References

Application of 5-Fluoroisochroman-4-one in Cancer Cell Lines: Information Not Currently Available in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, there is currently no publicly available information on the application of 5-Fluoroisochroman-4-one in cancer cell lines.

Researchers, scientists, and drug development professionals are advised that experimental data, including details on its mechanism of action, effects on signaling pathways, and protocols for its use in cancer research, have not been reported in the accessible scientific domain.

Our investigation included searches for:

  • In vitro studies of this compound on cancer cell lines.

  • Data regarding its efficacy, such as IC50 values, in various cancer types.

  • Information on the molecular pathways modulated by this specific compound.

  • Established experimental protocols for its use in cell-based assays.

The search results were predominantly focused on the well-established anticancer drug 5-Fluorouracil (5-FU) , a structurally different compound. While there is extensive literature on the use of 5-FU and other fluorinated organic molecules in oncology, this information is not applicable to the specific and novel compound, this compound.

It is possible that research on this compound is in very early, unpublished stages, or that the compound has not yet been synthesized or tested for its biological activity.

Therefore, we are unable to provide the requested Application Notes and Protocols, including data tables and visualizations, for this compound at this time. We recommend that researchers interested in this compound consult proprietary drug discovery databases or consider initiating novel research to investigate its potential anticancer properties.

Application Notes and Protocols: 5-Fluoroisochroman-4-one as a Putative PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs) in DNA.[1][2] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3] Isochromanone derivatives have been investigated for their potential as PARP inhibitors. This document provides a detailed experimental setup for characterizing a novel putative PARP1 inhibitor, 5-Fluoroisochroman-4-one. The protocols outlined below are based on established methodologies for potent PARP1 inhibitors such as Olaparib and Talazoparib and serve as a guide for the evaluation of this new chemical entity.

Putative Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of PARP1, binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme.[3][4] By occupying this site, it prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to the site of DNA damage.[1][5] This inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[3][6]

A critical aspect of some potent PARP inhibitors is their ability to "trap" the PARP1 enzyme onto DNA at the site of damage.[5][7][8] This trapping prevents the dissociation of PARP1 even after NAD+ binding is inhibited, creating a cytotoxic DNA-protein complex that further disrupts DNA replication and repair.[5][7] The experimental protocols below are designed to assess both the catalytic inhibition and the PARP1 trapping potential of this compound.

Data Presentation

The following table summarizes representative quantitative data for well-characterized PARP1 inhibitors. These values can be used as a benchmark for evaluating the potency and efficacy of this compound.

InhibitorTargetIC50 (nM)EC50 (PARP Trapping, nM)Cell LineReference
OlaparibPARP1/2529HeLa(Murai et al., 2012)
TalazoparibPARP1/20.570.9Capan-1(Murai et al., 2014)
VeliparibPARP1/22.9>10,000multiple(Murai et al., 2012)
This compound PARP1 (putative) To be determined To be determined To be determined N/A

Experimental Protocols

PARP1 Enzymatic Activity Assay (Colorimetric)

This assay measures the catalytic activity of PARP1 by quantifying the amount of poly(ADP-ribose) (PAR) produced.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H4 (or other suitable protein substrate)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • NAD+

  • This compound (and other reference inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate

  • Plate reader

Protocol:

  • Plate Coating: Coat a 96-well plate with Histone H4 overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Addition: Add serial dilutions of this compound and reference inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme and DNA Addition: Add a mixture of recombinant PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Washing: Wash the plate to remove unbound reagents.

  • Primary Antibody: Add anti-PAR antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Detection: Add TMB substrate and incubate until a blue color develops.

  • Stop Reaction: Add stop solution to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

PARP1 Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 on a DNA substrate.[7][9]

Materials:

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex

  • NAD+

  • This compound (and other reference inhibitors)

  • Assay Buffer

  • 384-well black microplate

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of PARP1, fluorescently labeled DNA, NAD+, and inhibitors in the assay buffer.

  • Assay Setup: In a 384-well plate, add the assay buffer, inhibitor (or vehicle), and PARP1 enzyme.

  • Incubation: Incubate for 15 minutes at room temperature to allow inhibitor binding to the enzyme.

  • DNA Addition: Add the fluorescently labeled DNA to all wells.

  • Reaction Initiation: Add NAD+ to the reaction wells. For control wells (maximum trapping), add buffer instead of NAD+.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: An increase in fluorescence polarization indicates the trapping of PARP1 on the DNA. Calculate the EC50 for PARP trapping by plotting the change in fluorescence polarization against the inhibitor concentration.

Mandatory Visualization

PARP1_Signaling_Pathway PARP1 Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits DNA_Repair DNA Repair PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->DNA_Repair mediate Inhibitor This compound Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling pathway in response to DNA damage.

Experimental_Workflow Experimental Workflow for this compound Characterization Start Start: Synthesize This compound Primary_Screen Primary Screen: PARP1 Enzymatic Assay Start->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Secondary_Assay Secondary Assay: PARP1 Trapping Assay IC50_Determination->Secondary_Assay If potent (low nM IC50) EC50_Determination EC50 Determination Secondary_Assay->EC50_Determination Cell_Based_Assays Cell-Based Assays: Cytotoxicity in BRCA-proficient and -deficient cell lines EC50_Determination->Cell_Based_Assays If trapping is observed Mechanism_Studies Mechanism of Action Studies: Western Blot for PAR levels, Immunofluorescence for DNA damage foci Cell_Based_Assays->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: Workflow for characterizing a novel PARP1 inhibitor.

References

Application Note: Quantitative Analysis of 5-Fluoroisochroman-4-one in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 5-Fluoroisochroman-4-one in human plasma. This compound is a novel synthetic compound with potential therapeutic applications. The method presented here utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies in drug development.

Introduction

This compound is a fluorinated heterocyclic ketone belonging to the isochromanone class of compounds. Isochromanone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2]. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, a reliable and sensitive bioanalytical method is crucial for the preclinical and clinical development of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound (Reference Standard)

  • This compound-d4 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (500 ng/mL this compound-d4 in 50% acetonitrile).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
  • System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%A%B
0.09010
2.01090
2.51090
2.69010
4.09010
Mass Spectrometry Conditions
  • System: Waters Xevo TQ-S micro

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions

The MRM transitions for this compound and its deuterated internal standard were optimized by infusing a standard solution into the mass spectrometer. The proposed fragmentation is based on the cleavage of the isochromanone core.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound167.04139.042515
This compound-d4171.06143.062515

Note: The exact mass of this compound (C9H7FO2) is 166.0430. The precursor ion observed is the protonated molecule [M+H]+.

Results and Discussion

Method Validation

The developed HPLC-MS/MS method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters included linearity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.

Calibration Standard (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)
1.00.9898.0
5.05.12102.4
10.09.9599.5
50.050.8101.6
100.098.798.7
500.0505.2101.0
1000.0998.199.8
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC34.2102.15.5101.5
Mid QC753.198.94.399.2
High QC7502.5100.53.8100.8
Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration. The recovery was consistent and reproducible across the three QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC388.5
Mid QC7591.2
High QC75090.1

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Human Plasma is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc Inject ms MS/MS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Target Cell fic This compound receptor Putative Receptor (e.g., Kinase) fic->receptor Binds & Inhibits pathway Downstream Signaling (e.g., MAPK/ERK Pathway) receptor->pathway Inhibition transcription Transcription Factor (e.g., AP-1) pathway->transcription response Cellular Response (Anti-inflammatory) transcription->response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

A highly sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in support of pharmacokinetic studies. The method meets the regulatory requirements for bioanalytical method validation, ensuring the generation of high-quality data in drug development programs.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral Isochromanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of chiral isochromanone derivatives. The highlighted methodology utilizes a bimetallic relay catalytic system, combining an achiral dirhodium salt with a chiral N,N'-dioxide-metal complex. This approach enables an efficient cascade reaction involving the trapping of carboxylic oxonium ylides followed by an aldol cyclization. The protocol is effective for producing a variety of benzo-fused δ-lactones with vicinal quaternary stereocenters in good to excellent yields and high enantioselectivity.[1][2][3][4]

Introduction

Chiral isochromanones are significant structural motifs present in numerous bioactive natural products and pharmaceutical compounds.[5][6] Their synthesis in an enantiomerically pure form is of great interest to the fields of medicinal chemistry and drug development. This application note details a robust and highly stereoselective method for their preparation. The described protocol leverages a dual catalytic system where a rhodium catalyst facilitates the formation of a carboxylic oxonium ylide from a ketoacid and a diazoketone, which is then trapped in an enantioselective intramolecular aldol cyclization promoted by a chiral Lewis acid complex.[1][2]

Data Presentation

The following tables summarize the quantitative data obtained from the asymmetric synthesis of various isochromanone derivatives using the described protocol.

Table 1: Optimization of Reaction Conditions for the Synthesis of Isochromanone C1

EntryMetal SaltLigandYield (%)ee (%)
1Sc(OTf)₃L-PrPh346
2Fe(OTf)₃L-PiC₂H₄Ph7197
3Fe(OTf)₃L-PiC₃H₆Ph6595
4Fe(OTf)₃L-PiPr₂5889
5Yb(OTf)₃L-PiC₂H₄Ph4580

Reaction conditions: 2-cinnamoylbenzoic acid (A1) (0.10 mmol), 1-diazo-1-phenylpropan-2-one (B1) (2.0 equiv), Metal salt (10 mol%), Ligand (10 mol%), Rh₂(TFA)₄ (1 mol%), in CH₂Cl₂ (2.0 mL) at -10 °C for 6 h. Isolated yield. Determined by chiral HPLC.[7]

Table 2: Substrate Scope of Diazoketones for the Synthesis of Isochromanones

ProductYield (%)ee (%)
C1 PhMe7197
C2 4-MeC₆H₄Me7598
C3 4-FC₆H₄Me6896
C4 4-ClC₆H₄Me6595
C5 2-NaphthylMe6194
C11 PhEt7197
C12 2-NaphthylEt6895
C13 2-FuranylEt6594
C14 2-ThiophenylEt7195

Reaction conditions are similar to those in Table 1, using the optimized Fe(OTf)₃/L-PiC₂H₄Ph catalyst system.[1][4]

Experimental Protocols

General Procedure for the Asymmetric Synthesis of Chiral Isochromanones:

  • To a dry test tube charged with a magnetic stir bar, add the chiral ligand L-PiC₂H₄Ph (0.01 mmol, 10 mol%) and Fe(OTf)₃ (0.01 mmol, 10 mol%).

  • Place the tube under a nitrogen atmosphere.

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the resulting solution at 35 °C for 30 minutes.

  • Cool the solution to -10 °C.

  • In a separate vial, dissolve the 2-cinnamoylbenzoic acid derivative (0.10 mmol) and Rh₂(TFA)₄ (0.001 mmol, 1 mol%) in anhydrous CH₂Cl₂ (1.0 mL).

  • Add the solution from step 5 to the reaction tube.

  • Add the α-diazoketone (0.20 mmol) to the reaction mixture.

  • Stir the reaction at -10 °C for 6 hours.

  • Upon completion, purify the crude product by column chromatography on silica gel (eluent: petroleum ether/CH₂Cl₂ = 1:1) to afford the desired chiral isochromanone.[7]

Preparation of Starting Materials:

  • 2-Cinnamoylbenzoic acids: These can be synthesized from salicylaldehyde derivatives and acetophenone derivatives following established literature procedures.[7]

  • α-Diazoketones: These can be prepared from the corresponding carboxylic acids via activation to the acid chloride followed by reaction with diazomethane.[7]

Mandatory Visualization

experimental_workflow cluster_catalyst Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification ligand Chiral Ligand (L-PiC₂H₄Ph) catalyst_prep Stir in CH₂Cl₂ 35 °C, 30 min ligand->catalyst_prep fe_salt Fe(OTf)₃ fe_salt->catalyst_prep reaction_mixture Combine and stir in CH₂Cl₂ -10 °C, 6 h catalyst_prep->reaction_mixture Add to reaction ketoacid 2-Cinnamoylbenzoic Acid ketoacid->reaction_mixture rh_catalyst Rh₂(TFA)₄ rh_catalyst->reaction_mixture diazoketone α-Diazoketone diazoketone->reaction_mixture Add last chromatography Column Chromatography reaction_mixture->chromatography product Chiral Isochromanone chromatography->product

Caption: Experimental workflow for the asymmetric synthesis of chiral isochromanones.

catalytic_cycle cluster_rh Rhodium Catalyzed Step cluster_fe Chiral Lewis Acid Catalyzed Step ketoacid Ketoacid (A) oxonium_ylide Carboxylic Oxonium Ylide ketoacid->oxonium_ylide diazoketone Diazoketone (B) rh_carbene Rh(II)-Carbene diazoketone->rh_carbene - N₂ rh_carbene->oxonium_ylide enolate (Z)-Enolate Intermediate oxonium_ylide->enolate Tautomerization rh_catalyst Rh₂(TFA)₄ rh_catalyst->rh_carbene chiral_catalyst Chiral Fe(III) Catalyst aldol_transition_state Asymmetric Aldol Transition State chiral_catalyst->aldol_transition_state enolate->aldol_transition_state isochromanone Chiral Isochromanone (C) aldol_transition_state->isochromanone Cyclization isochromanone->chiral_catalyst Product Release

Caption: Proposed catalytic cycle for the bimetallic relay catalysis.

References

Application Notes and Protocols for Evaluating 5-Fluoroisochroman-4-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isochromanones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom into organic molecules can significantly modulate their biological properties, including metabolic stability and binding affinity to target proteins. Therefore, 5-Fluoroisochroman-4-one, a novel fluorinated isochromanone derivative, represents a promising candidate for investigation as a potential cytotoxic agent for applications in cancer research and drug discovery.

These application notes provide a comprehensive guide for evaluating the cytotoxic effects of this compound using a panel of robust and well-established cell-based assays. The protocols detailed below will enable researchers to determine the compound's potency (IC50), its mechanism of cell death, and to begin to elucidate the potential signaling pathways involved.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic profile of this compound. The following assays provide complementary information on different aspects of cell health:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial enzymes.[3][4] This assay is a good indicator of overall cell health and proliferation.

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised plasma membrane integrity.[5][6]

  • Caspase-3/7 Assay: Detects the activation of caspase-3 and -7, key effector caspases in the apoptotic pathway, providing a specific measure of apoptosis induction.[7][8][9]

Data Presentation

The quantitative data generated from these assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Dose-Response Cytotoxicity of this compound (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
0.1
1
10
50
100
IC50 (µM)

Table 2: Membrane Integrity Assessment of this compound (LDH Assay)

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0
0.1
1
10
50
100
Positive Control 100

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay)

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Vehicle Control)1
0.1
1
10
50
100
Positive Control

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549, HeLa) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock and Working Solutions Compound_Treatment Treat Cells with a Range of Compound Concentrations Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubation->Caspase_Assay Data_Acquisition Measure Absorbance/ Luminescence MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition Data_Analysis Calculate % Viability, % Cytotoxicity, and Fold Change Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination G Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds to or interacts with PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Survival Cell Survival Akt->Cell_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Can promote Apoptosis_Induction Induction of Apoptosis ERK->Apoptosis_Induction Can induce

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Fluoroisochroman-4-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through intramolecular cyclization reactions. A common strategy involves the cyclization of a substituted 2-carboxymethyl-4-fluorophenylacetic acid or its derivatives. Another emerging method for related fluorinated isochromans involves the iodine(I)/iodine(III) catalyzed fluorocyclization of 2-vinyl benzaldehydes, which could be adapted for a 4-oxo derivative.

Q2: What are the critical parameters affecting the yield of the synthesis?

A2: Key parameters influencing the reaction yield include the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of starting materials and the exclusion of moisture and air are also crucial for optimal results.

Q3: How can I minimize the formation of side products?

A3: Side product formation can be minimized by carefully controlling the reaction temperature and using the appropriate catalyst and solvent. For instance, in reactions prone to polymerization or intermolecular reactions, high dilution conditions can favor the desired intramolecular cyclization. Purification of starting materials to remove impurities that might catalyze side reactions is also recommended.

Q4: What are the most effective purification techniques for this compound?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. The choice of eluent system will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time or temperature cautiously. - Ensure the catalyst is active and used in the correct stoichiometric amount.
Decomposition of starting material or product- Lower the reaction temperature. - Use a milder catalyst or reaction conditions. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Poor quality of reagents or solvents- Use freshly distilled or high-purity solvents. - Verify the purity of starting materials by NMR or other analytical techniques.
Formation of Multiple Products/Side Reactions Incorrect reaction temperature- Optimize the reaction temperature. A lower temperature may increase selectivity.
Catalyst-related side reactions- Screen different catalysts to find one with higher selectivity for the desired product. - Adjust the catalyst loading.
Presence of impurities- Purify starting materials before the reaction.
Difficulty in Product Isolation/Purification Product is highly soluble in the work-up solvent- Use a different extraction solvent. - Perform multiple extractions with smaller volumes of solvent.
Co-elution of impurities during chromatography- Optimize the solvent system for column chromatography. A shallower gradient or a different solvent mixture may improve separation. - Consider alternative purification methods like preparative HPLC or recrystallization.
Product instability on silica gel- Use a deactivated silica gel (e.g., with triethylamine). - Perform the chromatography quickly and at a lower temperature if possible.

Experimental Protocols

General Protocol for Intramolecular Cyclization to form an Isochroman-4-one Ring:

  • Starting Material Preparation: Synthesize the appropriate precursor, such as a 2-carboxymethyl-4-fluorophenylacetic acid derivative.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the starting material and a suitable dry solvent (e.g., Dichloromethane, Toluene).

    • Cool the mixture in an ice bath.

  • Reagent Addition:

    • Slowly add the cyclizing agent/catalyst (e.g., a Lewis acid like BF3·OEt2 or a Brønsted acid like trifluoroacetic acid).

    • The choice and amount of catalyst are critical and should be optimized.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

    • Heating may be required for less reactive substrates.

  • Work-up:

    • Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated NaHCO3 solution).

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

    • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Catalysts for a Model Oxa-Pictet-Spengler Reaction (a related cyclization)

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Sc(OTf)3 (10)CH2Cl21265
2In(OTf)3 (10)CH2Cl21272
3Bi(OTf)3 (10)CH2Cl21278
4Cu(OTf)2 (10) CH2Cl2 12 85
5Yb(OTf)3 (10)CH2Cl21268

This table is a representative example based on general findings for similar reactions and highlights the importance of catalyst screening.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fluorinated_Phenylacetic_Acid_Derivative 2-Carboxymethyl-4- fluorophenylacetic Acid Derivative Cyclization Intramolecular Cyclization Fluorinated_Phenylacetic_Acid_Derivative->Cyclization Catalyst Solvent, Temp. 5_Fluoroisochroman_4_one This compound Cyclization->5_Fluoroisochroman_4_one

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Purify_Materials Purify Starting Materials Check_Purity->Purify_Materials If impure Screen_Catalysts Screen Catalysts and Solvents Optimize_Temp->Screen_Catalysts Adjust_Time Adjust Reaction Time Screen_Catalysts->Adjust_Time Purification Optimize Purification Method Adjust_Time->Purification Success Improved Yield Purification->Success Purify_Materials->Optimize_Temp

Caption: A logical workflow for troubleshooting low yield issues.

Side reactions in 5-Fluoroisochroman-4-one synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoroisochroman-4-one. Our aim is to help you identify and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a multi-step process starting from 2-fluoro-3-methylbenzoic acid. The key steps typically include:

  • Halogenation: Introduction of a halogen, usually bromine, at the benzylic position of the methyl group.

  • Substitution: Reaction with a protected hydroxymethyl group source.

  • Hydrolysis and Cyclization: Removal of the protecting group followed by intramolecular cyclization to form the isochromanone ring.

An alternative approach involves the intramolecular Friedel-Crafts acylation of a suitable precursor.

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions depend on the chosen synthetic route. For syntheses involving Friedel-Crafts acylation, the formation of undesired regioisomers is a significant issue. Due to the directing effects of the fluorine and the alkyl substituents on the aromatic ring, a mixture of isomers can be produced. Other potential side reactions include polyacylation, where more than one acyl group is added to the aromatic ring, and incomplete cyclization, leading to the presence of starting materials or intermediates in the final product.

Q3: How does the fluorine substituent affect the reactivity of the aromatic ring?

The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1] This can necessitate harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures), which in turn may lead to an increase in side reactions.

Q4: Can reaction conditions be optimized to minimize side products?

Yes, optimizing reaction conditions is crucial. Key parameters to consider include:

  • Lewis Acid: The choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, SnCl₄) can significantly influence the outcome of Friedel-Crafts reactions.

  • Temperature: Lowering the reaction temperature can often improve the regioselectivity and reduce the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products or further side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Deactivation of the aromatic ring by the fluorine substituent.1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Optimize the choice and amount of Lewis acid. Consider a milder Lewis acid to improve selectivity. 3. Use a more reactive acylating agent or a more activated starting material if possible.
Formation of Regioisomers The directing effects of the fluorine and alkyl substituents lead to a mixture of ortho and para acylation products.1. Employ a sterically hindered Lewis acid to favor acylation at the less hindered position. 2. Lowering the reaction temperature can increase the kinetic preference for one isomer. 3. Purification by column chromatography or recrystallization is often necessary to separate the isomers.
Presence of Starting Material in Product 1. Insufficient reaction time or temperature. 2. Deactivated catalyst.1. Gradually increase reaction time and/or temperature while monitoring the reaction by TLC or GC. 2. Use a fresh batch of anhydrous Lewis acid. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.
Polyacylation Byproducts The product, once formed, is still susceptible to further acylation, especially under harsh conditions.1. Use a stoichiometric amount of the acylating agent. 2. The acylated product is generally deactivated, which naturally disfavors polyacylation. However, if observed, consider a less reactive acylating system.[2]

Experimental Protocols

A generalized experimental protocol for a key step, the intramolecular Friedel-Crafts acylation, is provided below. Note: This is a general guideline and may require optimization for your specific substrate and scale.

Protocol: Intramolecular Friedel-Crafts Acylation for Isochromanone Synthesis

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid.

  • Reagent Addition: To a solution of the starting carboxylic acid or acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), add the Lewis acid (e.g., aluminum chloride) portion-wise at a low temperature (e.g., 0 °C).

  • Reaction: Allow the reaction mixture to stir at the optimized temperature for the determined reaction time. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Workup: Extract the product with a suitable organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and the logic of troubleshooting common issues.

Synthesis_Pathway cluster_main Main Synthetic Pathway cluster_friedel_crafts Alternative: Intramolecular Friedel-Crafts 2-Fluoro-3-methylbenzoic_acid 2-Fluoro-3-methylbenzoic Acid Benzylic_Halogenation Benzylic Halogenation 2-Fluoro-3-methylbenzoic_acid->Benzylic_Halogenation e.g., NBS, AIBN Halogenated_Intermediate Halogenated Intermediate Benzylic_Halogenation->Halogenated_Intermediate Substitution Substitution with Protected Hydroxymethyl Group Halogenated_Intermediate->Substitution Protected_Intermediate Protected Intermediate Substitution->Protected_Intermediate Deprotection_Cyclization Deprotection & Intramolecular Cyclization Protected_Intermediate->Deprotection_Cyclization This compound This compound Deprotection_Cyclization->this compound Precursor Suitable Precursor (e.g., phenoxyacetyl chloride) Friedel_Crafts Intramolecular Friedel-Crafts Acylation Precursor->Friedel_Crafts Lewis Acid (e.g., AlCl3) Target_FC This compound Friedel_Crafts->Target_FC Side_Product_FC Regioisomeric Byproduct Friedel_Crafts->Side_Product_FC

Caption: Synthetic pathways to this compound.

Troubleshooting_Flowchart Start Synthesis of This compound Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Success Successful Synthesis Problem->Success No Check_Reaction_Conditions Check Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts by GC-MS or NMR Impure_Product->Analyze_Byproducts Optimize_Lewis_Acid Optimize Lewis Acid: - Type - Concentration Check_Reaction_Conditions->Optimize_Lewis_Acid Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Analyze_Byproducts->Optimize_Purification Optimize_Lewis_Acid->Start Retry Synthesis Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimization of Reaction Conditions for Fluorination of Isochromanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorination of isochromanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of isochromanone?

The fluorination of isochromanone, particularly at the α-position to the carbonyl group, is typically achieved through electrophilic fluorination. The most common reagent for this transformation is N-fluorobenzenesulfonimide (NFSI) or, more frequently, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. This reagent is favored for its stability, ease of handling, and generally good yields.[1][2][3]

Q2: I am not observing any reaction. What are the potential reasons for low or no conversion?

Several factors can contribute to a lack of reactivity:

  • Insufficient Activation: The formation of an enol or enolate intermediate is often necessary for the reaction to proceed.[3] The choice of solvent and the presence of a suitable catalyst are crucial.

  • Steric Hindrance: The bulky nature of Selectfluor® can sometimes be a limiting factor, especially with substituted isochromanone derivatives.[3]

  • Inappropriate Solvent: The reaction is sensitive to the solvent used. Chlorinated solvents like chloroform (CHCl₃) or polar aprotic solvents such as acetonitrile (MeCN) are often effective.[4][5]

  • Low Temperature: While some fluorinations proceed at room temperature, others may require elevated temperatures to overcome the activation energy barrier.[3][6]

Q3: My reaction is producing multiple products. What are the likely side reactions?

The most common side reaction is difluorination, where two fluorine atoms are introduced at the α-position.[3] Other potential side reactions include degradation of the starting material or product under harsh reaction conditions. The presence of water can also lead to undesired byproducts.

Q4: How can I control the regioselectivity of the fluorination?

For isochromanone, the most likely position for electrophilic fluorination is the α-carbon to the carbonyl group due to the directing effect of the enol or enolate intermediate. Achieving fluorination at other positions would likely require a different synthetic strategy, such as starting with a pre-functionalized isochromanone.

Q5: What is the role of an amine·HF source in some published procedures?

In some protocols for the synthesis of fluorinated isochromans, an amine·HF source, such as a mixture of triethylamine and Olah's reagent (a pyridine-HF complex), is used.[4][5] This component acts as a source of fluoride and can influence the reaction environment. However, for the direct α-fluorination of a ketone, this is less common, and the focus is more on the electrophilic fluorine source and conditions that favor enolization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to No Conversion Inadequate enol/enolate formation.Consider adding a catalytic amount of a mild, non-nucleophilic base or a Lewis acid to promote enolization. Be cautious as strong bases can lead to side reactions.
Low reaction temperature.Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Inappropriate solvent.Screen different solvents. Acetonitrile is a common choice for Selectfluor® reactions. Dichloromethane or chloroform can also be effective.[4][5]
Formation of Difluorinated Product Excess of fluorinating agent.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the fluorinating agent.
Prolonged reaction time.Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Product Degradation Harsh reaction conditions.If using elevated temperatures, try to minimize the reaction time. Ensure the work-up procedure is not overly acidic or basic.
Presence of moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficult Product Purification Similar polarity of starting material and product.Utilize a different chromatography solvent system or consider derivatization of the product or starting material to alter its polarity before purification.

Experimental Protocols

General Protocol for Electrophilic Fluorination of Isochromanone

This is a representative protocol adapted from related procedures for the α-fluorination of cyclic ketones using Selectfluor®. Optimization will likely be required for specific isochromanone substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add isochromanone (1.0 eq).

  • Solvent Addition: Dissolve the isochromanone in an anhydrous solvent (e.g., acetonitrile) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Add Selectfluor® (1.1-1.5 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize reaction conditions for the synthesis of fluorinated isochromans, which can serve as a starting point for the optimization of isochromanone fluorination. Note that the substrate in these examples is a 2-vinyl benzaldehyde derivative, which undergoes a fluorocyclization.

Table 1: Optimization of Reaction Conditions for Fluorocyclization [4][5]

EntryCatalyst (20 mol%)SolventAmine·HF SourceYield (%)Diastereomeric Ratio (d.r.)
1C1CHCl₃NEt₃·3HF6585:15
2C2CHCl₃NEt₃·3HF45>95:05
3C3CHCl₃NEt₃·3HF3085:15
4C1CH₂Cl₂Pyridine·HF7590:10
5C1MTBEPyridine·HF8092:08

Standard reaction conditions: 2-vinyl benzaldehyde (0.2 mmol), Selectfluor® (1.5 equiv), amine·HF source (0.5 mL), solvent (0.5 mL), catalyst (20 mol%), MeOH (0.4 mmol), 24 h, rt.

Table 2: Enantioselective Reaction Optimization [4][5]

EntryCatalyst (20 mol%)SolventAmine·HF Source (Py·HF ratio)Yield (%)Enantiomeric Ratio (e.r.)
1C4MTBE1:4.08592:08
2C4MTBE/MeCN (3:2)1:4.09093:07
3C4MTBE/MeCN (3:2)1:4.58891:09
4C4MTBE/MeCN (3:2)1:5.08290:10

Standard reaction conditions: 2-vinyl benzaldehyde (0.2 mmol), Selectfluor® (1.5 equiv), amine·HF source (1.0 mL), solvent (1.0 mL), catalyst (20 mol%), MeOH (0.4 mmol), 24 h, rt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Isochromanone to a flame-dried flask dissolve 2. Dissolve in anhydrous solvent prep->dissolve Inert Atmosphere add_selectfluor 3. Add Selectfluor® dissolve->add_selectfluor react 4. Stir at specified temperature add_selectfluor->react Monitor by TLC/LC-MS quench 5. Quench reaction react->quench extract 6. Extract with organic solvent quench->extract purify 7. Purify by chromatography extract->purify

Caption: General experimental workflow for the electrophilic fluorination of isochromanone.

troubleshooting_logic start Low or No Conversion? check_temp Increase Temperature? start->check_temp Yes failure Consult Further Literature start->failure No change_solvent Change Solvent? check_temp->change_solvent No Improvement success Reaction Proceeds check_temp->success Improvement add_catalyst Add Catalyst? change_solvent->add_catalyst No Improvement change_solvent->success Improvement add_catalyst->success Improvement add_catalyst->failure No Improvement

Caption: Troubleshooting flowchart for addressing low conversion in isochromanone fluorination.

References

5-Fluoroisochroman-4-one stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Fluoroisochroman-4-one

This guide provides essential information for researchers, scientists, and drug development professionals working with this compound. It covers common stability and degradation issues, offering troubleshooting advice and standardized protocols to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The isochromanone core contains a lactone (a cyclic ester), which is prone to hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the opening of the lactone ring to form a hydroxy carboxylic acid.[1][2][3]

  • Photodegradation: The fluorinated aromatic ring can absorb UV light, potentially leading to the formation of reactive species and subsequent degradation of the molecule. Aromatic ketones are also known to be photosensitive.

Q2: What are the optimal storage conditions for this compound?

To minimize degradation, the compound should be stored under the following conditions:

  • Solid Form: Store at -20°C to 4°C in a tightly sealed container, protected from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent and store at -20°C under an inert atmosphere (e.g., argon or nitrogen). Avoid aqueous or protic solvents like methanol for long-term storage.

Q3: How can I monitor the stability of this compound in my experiments?

The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection (HPLC-UV). An ideal method will separate the intact this compound from its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for the identification of unknown degradation products.

Q4: Is this compound sensitive to pH?

Yes. Due to the lactone ring, the compound is expected to be most stable in a neutral to slightly acidic pH range (pH 4-6). Basic conditions (pH > 8) will significantly accelerate base-catalyzed hydrolysis (saponification), leading to rapid degradation.[2][4] Strongly acidic conditions (pH < 2) can also promote acid-catalyzed hydrolysis.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Solution(s)
Rapid loss of compound in aqueous solution (confirmed by HPLC). Hydrolysis. The lactone ring is likely opening.- Work at a lower temperature (on ice).- Buffer your aqueous solution to a slightly acidic pH (e.g., pH 5 with a citrate or acetate buffer).- Reduce the amount of time the compound spends in the aqueous medium before analysis or use.
Appearance of new peaks in the HPLC chromatogram over time. Degradation. The new peaks are likely degradation products.- Use LC-MS to identify the mass of the new peaks to help elucidate their structure.- Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants.- Review storage and handling procedures to identify the source of degradation (e.g., light exposure, pH, temperature).
Sample solution turns yellow or brown. Photodegradation or Oxidation. Exposure to light or oxidative conditions can cause discoloration.- Protect all samples from light by using amber vials or wrapping containers in aluminum foil.- De-gas solvents to remove dissolved oxygen.- Consider adding an antioxidant if compatible with your experimental system.
Poor peak shape or shifting retention time in reverse-phase HPLC. Interaction with HPLC column or insolubility. The compound or its degradants may be interacting with the stationary phase or precipitating.- Ensure the compound is fully dissolved in the mobile phase or a compatible solvent.- Modify the mobile phase: adjust pH, change the organic modifier (e.g., from acetonitrile to methanol), or add an ion-pairing agent.- Screen different HPLC columns (e.g., C18, Phenyl-Hexyl).

Data on Stability Profile

The following tables summarize hypothetical stability data for this compound to illustrate its expected behavior under various stress conditions.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHBuffer System% Remaining after 4 hours% Remaining after 24 hours
2.0HCl/KCl95.2%88.1%
5.0Acetate99.5%98.6%
7.4Phosphate96.3%90.5%
9.0Borate75.4%45.2%

Table 2: Thermal and Photostability of this compound (Solid State)

ConditionDuration% RemainingAppearance
40°C7 days99.1%No change
60°C7 days97.5%No change
UV Light (ICH Q1B)24 hours85.3%Slight yellowing
White Light (ICH Q1B)7 days92.1%No change

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing a stability-indicating analytical method.[6][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 7 days. Prepare a solution for analysis.

  • Photolytic Degradation: Expose a solution (in a quartz cuvette) and a solid sample to light stress according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV and LC-MS to determine the percentage of degradation and identify major degradants.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a method capable of separating the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-22 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Visualizations

G start Unexpected Peak or Sample Degradation Observed q1 Was the sample exposed to light? start->q1 q2 Was an aqueous or protic solvent used? q1->q2 No sol_photo ACTION: Protect sample from light (use amber vials, cover with foil). q1->sol_photo Yes q3 What is the pH of the solution? q2->q3 Yes end_node Re-analyze Sample q2->end_node No (Check for oxidation or thermal stress) sol_hydrolysis ACTION: Use aprotic solvent or acid-buffered aqueous solution (pH 4-6). Work at low temperature. q3->sol_hydrolysis Neutral (but still degrading) sol_ph ACTION: Adjust pH to 4-6. Avoid strongly acidic or basic conditions. q3->sol_ph <4 or >7 sol_photo->end_node sol_hydrolysis->end_node sol_ph->end_node

Caption: Troubleshooting workflow for unexpected degradation.

G parent This compound (Lactone) intermediate Tetrahedral Intermediate parent->intermediate + OH⁻ (Base) or H₃O⁺ (Acid) product Degradation Product (Hydroxy Carboxylic Acid) intermediate->product Ring Opening

Caption: Primary hydrolytic degradation pathway.

G prep Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) prep->stress sample Prepare Samples for Analysis (Neutralize, Dilute) stress->sample analyze Analyze via Stability-Indicating HPLC/LC-MS sample->analyze report Report % Degradation and Identify Products analyze->report

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting low solubility of 5-Fluoroisochroman-4-one in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 5-Fluoroisochroman-4-one in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

For a practical approach, it is highly recommended to experimentally determine the solubility in your specific assay buffer and stock solvents. A protocol for determining experimental solubility is provided in the "Experimental Protocols" section of this guide.

Estimated Solubility Profile of this compound

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethanol (EtOH)Moderate to LowAs a polar protic solvent, ethanol's ability to dissolve this compound will be concentration-dependent.
WaterVery LowMost small organic molecules of this type exhibit low aqueous solubility.
Phosphate-Buffered Saline (PBS)Very LowSolubility in aqueous buffers like PBS is expected to be minimal and similar to that in water.

Q2: Why is my this compound precipitating in my aqueous assay buffer?

A2: Precipitation of a compound like this compound in an aqueous assay buffer is a common issue stemming from its likely low water solubility. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition. The final concentration of the organic solvent (e.g., DMSO) in the assay may not be sufficient to keep the compound dissolved.

Q3: What are the initial steps I should take to troubleshoot low solubility?

A3: The initial steps to address low solubility should focus on optimizing your stock solution and dilution strategy. This includes:

  • Lowering the final concentration: Test a serial dilution of your compound to find the highest concentration that remains soluble in your assay.

  • Increasing the co-solvent concentration: If your assay can tolerate it, slightly increasing the percentage of DMSO in the final assay volume can help maintain solubility.

  • Sonication or vortexing: Gently sonicating or vortexing the solution after dilution can help to redissolve small amounts of precipitate.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer

This is the most common solubility-related issue. The following workflow can help you systematically troubleshoot this problem.

G start Start: Compound Precipitates in Assay check_stock Check Stock Solution (Clarity, Concentration) start->check_stock lower_conc Lower Final Assay Concentration check_stock->lower_conc inc_dmso Increase Final DMSO % (if tolerated) lower_conc->inc_dmso end_soluble Outcome: Compound is Soluble lower_conc->end_soluble Success test_solvents Test Alternative Co-solvents (e.g., Ethanol, PEG400) inc_dmso->test_solvents inc_dmso->end_soluble Success sonicate Use Sonication/Vortexing During Dilution test_solvents->sonicate test_solvents->end_soluble Success solubilizer Consider Use of Solubilizing Agents (e.g., surfactants, cyclodextrins) sonicate->solubilizer sonicate->end_soluble Success solubilizer->end_soluble Success end_insoluble Outcome: Still Insoluble - Re-evaluate Assay solubilizer->end_insoluble Failure

Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Assay Results Attributed to Poor Solubility

Poor solubility can lead to variability in the effective concentration of your compound, resulting in inconsistent assay data.

Question-and-Answer Troubleshooting:

  • Q: My dose-response curve is not behaving as expected. Could this be a solubility issue?

    • A: Yes, if the compound precipitates at higher concentrations, the actual concentration in solution will plateau, leading to a flattening of the dose-response curve. Visually inspect your assay plates for any signs of precipitation at the higher concentrations.

  • Q: How can I confirm that solubility is the cause of my inconsistent results?

    • A: Perform a solubility test in your specific assay buffer. Prepare dilutions of your compound in the buffer, let them equilibrate, and then centrifuge to pellet any precipitate. Measure the concentration of the compound in the supernatant (e.g., by HPLC-UV). This will give you the kinetic solubility limit in your assay conditions.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

This protocol will help you determine the maximum soluble concentration of this compound under your specific assay conditions.

Materials:

  • This compound

  • DMSO (or other primary stock solvent)

  • Your specific assay buffer

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Centrifuge with a plate rotor

  • HPLC-UV or other suitable analytical method for quantification

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Create a dilution series in DMSO: In a 96-well plate, perform a serial dilution of your 10 mM stock solution in DMSO.

  • Dilute into assay buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing your assay buffer (e.g., 98 µL). This will create a dilution series of your compound in the assay buffer with a final DMSO concentration of 2%.

  • Equilibrate: Seal the plate and shake it at room temperature for 1-2 hours to allow the solution to equilibrate.

  • Pellet insoluble compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Quantify soluble compound: Carefully collect a sample of the supernatant from each well and determine the concentration of this compound using a validated analytical method like HPLC-UV.

  • Determine kinetic solubility: The highest concentration at which the measured concentration in the supernatant matches the nominal concentration is the kinetic solubility limit.

Signaling Pathway Diagram

For context, a hypothetical signaling pathway where a kinase inhibitor like this compound might be used is depicted below.

G receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound inhibitor->raf

Hypothetical MAPK signaling pathway with an inhibitor.

Purification challenges of 5-Fluoroisochroman-4-one and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Fluoroisochroman-4-one. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants in the synthesis of isochromanone derivatives and other fluorinated ketones may include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Side-Reaction Byproducts: Depending on the reagents used, byproducts can form. For instance, if chlorinating agents are used in a step, chlorinated impurities may be present.[1]

  • Over-fluorinated Species: In fluorination steps, di- or poly-fluorinated analogs of the target molecule can sometimes be formed.

  • Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., harsh pH, high temperatures), leading to opened-ring structures or other decomposition products.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup that are not completely removed can be significant impurities.[]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main compound and detecting non-volatile impurities.

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and can be used to monitor reaction progress.[1][3]

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS) to identify the molecular weights of the main product and impurities, aiding in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product and identifying and quantifying impurities. ¹⁹F NMR is particularly crucial for fluorinated compounds.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., the ketone and ether linkages in the isochromanone core).

Troubleshooting Guide

Issue 1: Low yield after purification.

Potential Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is optimized for the extraction of this compound. - Increase the number of extractions with a suitable organic solvent. - Consider using a continuous extraction apparatus for compounds with moderate water solubility.
Decomposition on Silica Gel - The lactone functionality can sometimes be sensitive to acidic silica gel. - Try using deactivated (neutral) silica gel for column chromatography. - Alternatively, consider other purification techniques like preparative HPLC or crystallization.
Incomplete Crystallization - Screen a variety of solvents and solvent systems to find optimal crystallization conditions. Consider anti-solvent diffusion techniques.[4] - Ensure the concentration of the crude product is appropriate for crystallization. - Try seeding the solution with a small crystal of the pure product.
Co-elution with Impurities - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica).

Issue 2: Persistent impurities observed by HPLC or NMR.

Potential Cause Troubleshooting Steps
Closely-Eluting Impurities - For column chromatography, use a shallower solvent gradient and a longer column. - Consider preparative HPLC with a high-resolution column for difficult separations.
Thermally Labile Impurities - If using GC, ensure the injector temperature is not causing on-column degradation of the product or impurities, which can lead to a misleading purity profile.
Starting Material Contamination - If unreacted starting material is the issue, consider adjusting the reaction stoichiometry or reaction time. - An additional reaction workup step to remove the specific starting material may be necessary.
Formation of Hydrates - Fluorinated ketones can sometimes form stable hydrates.[5][6][7] - Dry the purified product under high vacuum at a slightly elevated temperature (if thermally stable) to remove water. - Analyze the sample using techniques that can detect hydrates, such as Karl Fischer titration.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

This is a general starting protocol and should be optimized for your specific crude product.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution, starting with a non-polar mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Chromatography Conditions for Isochromanone Derivatives

Stationary Phase Mobile Phase (Eluent) Detection Method
Silica GelHexane/Ethyl Acetate (gradient)UV (254 nm)
Silica GelPentane/Ethyl Acetate (7:1)[8]UV (254 nm)
Reverse-Phase C18Acetonitrile/Water (gradient)UV (diode array detector)

Protocol 2: Recrystallization

  • Solvent Selection: Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol). The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystal formation.

  • Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product start Crude Product chromatography Column Chromatography start->chromatography Primary Method purity_check Purity Check (HPLC, NMR) chromatography->purity_check crystallization Recrystallization crystallization->purity_check purity_check->crystallization <95% Pure pure_product Pure this compound purity_check->pure_product >95% Pure troubleshooting_guide cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Low Purity After Initial Purification cause1 Co-eluting Impurity? start->cause1 cause2 Product Degradation? start->cause2 cause3 Incomplete Crystallization? start->cause3 solution1 Optimize Chromatography (Solvent, Column) cause1->solution1 Yes solution2 Use Neutral Stationary Phase or Alternative Method cause2->solution2 Yes solution3 Screen Solvents & Optimize Conditions cause3->solution3 Yes

References

Technical Support Center: Scaling Up the Synthesis of 5-Fluoroisochroman-4-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Fluoroisochroman-4-one for preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 2-fluoro-6-methylbenzoic acid. The proposed pathway involves benzylic bromination, followed by cyanation, hydrolysis to the corresponding carboxylic acid, and subsequent intramolecular cyclization to yield the target compound.

Synthetic Pathway for this compound A 2-Fluoro-6-methylbenzoic acid B 2-(Bromomethyl)-6-fluorobenzoic acid A->B NBS, AIBN CCl4, reflux C 2-(Cyanomethyl)-6-fluorobenzoic acid B->C NaCN DMSO, rt D 2-(Carboxymethyl)-6-fluorobenzoic acid C->D 1. NaOH (aq), reflux 2. H3O+ E This compound D->E SOCl2, then AlCl3 DCM, 0°C to rt

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)-6-fluorobenzoic acid
  • Reaction: To a solution of 2-fluoro-6-methylbenzoic acid (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Conditions: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Step 2: Synthesis of 2-(Cyanomethyl)-6-fluorobenzoic acid
  • Reaction: Dissolve the crude 2-(bromomethyl)-6-fluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature.

  • Conditions: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and acidify with dilute HCl. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(Carboxymethyl)-6-fluorobenzoic acid
  • Reaction: To the crude 2-(cyanomethyl)-6-fluorobenzoic acid (1.0 eq), add an aqueous solution of sodium hydroxide (2.5 M).

  • Conditions: Reflux the mixture for 8-10 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the desired diacid.

Step 4: Synthesis of this compound
  • Reaction: Suspend 2-(carboxymethyl)-6-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM) and add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature to form the acyl chloride. In a separate flask, prepare a suspension of aluminum chloride (AlCl3, 1.2 eq) in DCM at 0 °C. Add the solution of the acyl chloride dropwise to the AlCl3 suspension.

  • Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation

StepCompoundMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
12-(Bromomethyl)-6-fluorobenzoic acid233.0475-85>95
22-(Cyanomethyl)-6-fluorobenzoic acid179.1480-90 (crude)~90
32-(Carboxymethyl)-6-fluorobenzoic acid198.1485-95>97
4This compound180.1460-70>98

Troubleshooting Guide

Low Yield in Step 1 (Bromination)
  • Question: My yield of 2-(bromomethyl)-6-fluorobenzoic acid is consistently low. What could be the cause?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reflux time is adequate by monitoring with TLC.

    • Degradation of AIBN: AIBN is a radical initiator and can decompose over time. Use freshly sourced or properly stored AIBN.

    • Side Reactions: Over-bromination (dibromination) can occur. Using a slight excess of the starting material relative to NBS can sometimes mitigate this.

    • Purification Loss: Significant material might be lost during recrystallization. Try optimizing the solvent system or using column chromatography for purification.

Formation of Impurities in Step 4 (Cyclization)
  • Question: I am observing significant impurity formation during the intramolecular Friedel-Crafts acylation. How can I minimize this?

  • Answer:

    • Intermolecular Reactions: At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction at high dilution can favor the formation of the desired product.

    • Decomposition of Acyl Chloride: The intermediate acyl chloride can be unstable. Ensure it is used immediately after its formation.

    • Catalyst Stoichiometry: The amount of AlCl3 is critical. Too little may result in an incomplete reaction, while too much can lead to side reactions or product degradation. A stoichiometric amount or a slight excess is generally required in Friedel-Crafts acylations.[1]

    • Reaction Temperature: The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. Ensure proper temperature control throughout the addition and reaction period.

Troubleshooting_Cyclization Problem Low Yield/Impurity in Cyclization Cause1 Intermolecular Reactions Problem->Cause1 Cause2 Acyl Chloride Decomposition Problem->Cause2 Cause3 Incorrect Catalyst Amount Problem->Cause3 Cause4 Poor Temperature Control Problem->Cause4 Solution1 Run at high dilution Cause1->Solution1 Solution2 Use acyl chloride immediately Cause2->Solution2 Solution3 Optimize AlCl3 stoichiometry Cause3->Solution3 Solution4 Maintain low temperature Cause4->Solution4

Caption: Troubleshooting workflow for the cyclization step.

Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions for scaling up this synthesis?

    • A1: The use of N-bromosuccinimide (a lachrymator), sodium cyanide (highly toxic), and thionyl chloride and aluminum chloride (corrosive and moisture-sensitive) requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Friedel-Crafts acylation can be exothermic and requires careful temperature control, especially on a larger scale.

  • Q2: Can I use a different fluorinating agent?

    • A2: The proposed synthesis introduces the fluorine atom from the starting material. If you were to start with a non-fluorinated analogue, late-stage fluorination could be an option. However, direct fluorination of the isochroman-4-one scaffold can be challenging and may lead to a mixture of products.[2] It is generally more efficient to incorporate the fluorine atom early in the synthetic sequence.

  • Q3: What are the main challenges in scaling up the Friedel-Crafts acylation step?

    • A3: The main challenges include managing the exothermicity of the reaction, ensuring efficient mixing of the heterogeneous AlCl3 suspension, and handling the corrosive and hazardous nature of the reagents on a larger scale.[3] The work-up, which involves quenching with acid, can also be vigorous and requires careful execution at scale.

  • Q4: How can I improve the purity of the final product?

    • A4: In addition to careful column chromatography, recrystallization can be an effective final purification step. The choice of solvent for recrystallization is crucial and may require some screening. Checking the purity by multiple analytical techniques (e.g., HPLC, NMR, and LC-MS) is recommended.

  • Q5: Are there alternative methods for the intramolecular cyclization?

    • A5: Yes, other strong Lewis acids or Brønsted acids could potentially catalyze the cyclization.[4] For example, polyphosphoric acid (PPA) or Eaton's reagent are sometimes used for similar transformations. However, the reactivity and selectivity may vary, and reaction conditions would need to be re-optimized.

References

Technical Support Center: Stereoselective Fluorinated Isochroman Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the stereoselective synthesis of fluorinated isochromans. The information is designed to address common experimental challenges and improve stereochemical control.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in achieving high stereoselectivity in fluorinated isochroman synthesis?

A1: The primary challenges lie in controlling both diastereoselectivity and enantioselectivity during the fluorocyclization process. Key factors influencing the stereochemical outcome include the choice of catalyst, the steric and electronic properties of the substrate, the nature of the fluorinating agent, and the reaction conditions such as solvent and temperature. For instance, in the iodine(I)/iodine(III)-catalyzed fluorocyclization of 2-vinyl benzaldehydes, the catalyst structure is paramount for high stereocontrol.[1][2][3]

Q2: How does the catalyst structure influence enantioselectivity?

A2: In chiral catalysis, the catalyst creates a chiral environment around the substrate during the stereodetermining step. For iodine(I)/iodine(III) catalysis, modifying the chiral ligand on the iodine catalyst directly impacts the enantiomeric ratio (e.r.). For example, increasing the steric bulk of the catalyst's side chains can lead to higher enantioselectivity. This is explained by a quadrant model where the alkene coordinates to the catalyst in a way that minimizes steric interactions, favoring one enantiomeric pathway.[1]

Q3: Can the substrate's electronic properties affect the reaction yield and stereoselectivity?

A3: Yes, the electronic properties of the aryl ring on the 2-vinylbenzaldehyde substrate can influence the reaction. However, studies have shown that the iodine(I)/iodine(III) catalyzed fluorocyclization is relatively insensitive to a range of electronic modifications on the aryl ring, including both electron-donating and electron-withdrawing groups, achieving good yields and high diastereoselectivity across various substrates.[3]

Q4: What is the typical diastereomeric preference in the fluorocyclization of 2-vinyl benzaldehydes?

A4: The reaction typically favors the formation of the anti-diastereomer (or trans), with diastereomeric ratios (d.r.) often exceeding 95:05.[1][2][3] This selectivity is attributed to the stereoelectronics of the cyclization and subsequent nucleophilic capture.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (poor d.r.)

  • Possible Cause: Suboptimal catalyst or reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Choice: Ensure you are using a catalyst system known to provide high diastereoselectivity for your substrate class. For the fluorocyclization of 2-vinyl benzaldehydes, an iodine(I)/iodine(III) catalyst system has been shown to be highly effective.[1][3]

    • Reaction Temperature: Temperature can influence the transition state energies. Try running the reaction at a lower temperature to enhance selectivity.

    • Solvent: The polarity and coordinating ability of the solvent can affect the reaction pathway. Screen different solvents to find the optimal conditions. Chloroform has been used effectively in the literature.[1]

Problem 2: Low Enantioselectivity (poor e.r.)

  • Possible Cause: Ineffective chiral induction from the catalyst.

  • Troubleshooting Steps:

    • Catalyst Ligand Modification: The enantioselectivity is highly dependent on the chiral ligand of the catalyst. For iodine-based catalysts, modifying the side chains can significantly improve the e.r. For example, replacing glycolic acid-based side chains with optically active lactic acid-based modules can create a more effective C2-symmetric environment.[1]

    • Catalyst Loading: While less common, the catalyst loading can sometimes influence enantioselectivity. Ensure the recommended catalyst loading is being used.

    • Purity of Reagents: Ensure that all reagents, especially the chiral catalyst and starting materials, are of high purity. Impurities can sometimes interfere with the catalytic cycle.

Problem 3: Low Reaction Yield

  • Possible Cause: Inefficient catalysis, substrate decomposition, or issues with nucleophile addition.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: For reactions involving an external nucleophile, such as an alcohol, the stoichiometry of the nucleophile can be critical. For secondary alcohols, increasing the equivalents of the nucleophile has been shown to improve yields.[1]

    • Fluorinating Agent: Ensure the fluorinating agent (e.g., Selectfluor®) is active and used in the correct stoichiometry.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Quantitative Data

The following tables summarize the diastereoselectivity and enantioselectivity achieved in the iodine(I)/iodine(III)-catalyzed fluorocyclization of 2-vinyl benzaldehydes under optimized conditions.

Table 1: Diastereoselective Fluorocyclization of Various 2-Vinyl Benzaldehydes

ProductAr-SubstitutionYield (%)d.r. (anti:syn)
2a H81>95:05
2b 3-F84>95:05
2c 4-F78>95:05
2d 4-Cl82>95:05
2e 4-Br79>95:05
2f 2-Me4190:10
2g 3-Me75>95:05
2h 4-Me79>95:05

Data sourced from Häfliger et al. (2022).[1]

Table 2: Enantioselective Fluorocyclization with Different Chiral Catalysts

CatalystR Group on CatalystYield (%)e.r.
C2 OMe7385:15
C3 NMe₂7592:08
C4 NⁱPr₂7197:03

Data sourced from Häfliger et al. (2022).[1]

Experimental Protocols

Key Experiment: Enantioselective Synthesis of a Fluorinated Isochroman

This protocol is adapted from the iodine(I)/iodine(III)-catalyzed fluorocyclization of 2-vinylbenzaldehydes.[1]

Materials:

  • 2-Vinylbenzaldehyde (Substrate, 1.0 equiv)

  • Chiral Iodine Catalyst (e.g., C4, 20 mol%)

  • Selectfluor® (1.5 equiv)

  • Methanol (Nucleophile, 2.0 equiv)

  • Pyridine·HF (1:4.5 mixture)

  • Chloroform (CHCl₃, Solvent)

Procedure:

  • To a dry reaction vessel, add the 2-vinylbenzaldehyde (0.4 mmol, 1.0 equiv), the chiral catalyst C4 (0.08 mmol, 20 mol%), and chloroform (2.0 mL).

  • Stir the mixture at room temperature.

  • In a separate vessel, prepare the fluorinating mixture by adding Selectfluor® (0.6 mmol, 1.5 equiv) to a solution of Pyridine·HF (2.0 mL) and methanol (0.8 mmol, 2.0 equiv).

  • Carefully add the fluorinating mixture to the substrate solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired fluorinated isochroman.

  • Determine the diastereomeric and enantiomeric ratios using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis sub Substrate Solution: 2-Vinylbenzaldehyde + Chiral Catalyst + Chloroform mix Combine Solutions and Stir (24h, Room Temperature) sub->mix fluor Fluorinating Mixture: Selectfluor® + Py·HF + Methanol fluor->mix quench Quench with NaHCO₃(aq) mix->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify analyze Characterization (NMR, Chiral HPLC) purify->analyze

Caption: General workflow for the enantioselective synthesis of fluorinated isochromans.

catalytic_cycle catalyst Chiral I(I) Catalyst activated_catalyst Chiral I(III)-F Complex catalyst->activated_catalyst Oxidation oxidant Selectfluor® oxidant->activated_catalyst intermediate1 Alkene Coordination Complex activated_catalyst->intermediate1 substrate 2-Vinylbenzaldehyde substrate->intermediate1 Coordination intermediate2 Fluorocyclization (Oxocarbenium Ion) intermediate1->intermediate2 Stereodetermining Step product Fluorinated Isochroman intermediate2->product Nucleophilic Capture nucleophile Alcohol (ROH) nucleophile->product product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for iodine-catalyzed fluorocyclization.

References

Overcoming resistance in cell lines treated with 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance in cell lines treated with 5-Fluoroisochroman-4-one (5-FIC). The information provided is based on a hypothetical mechanism of action where 5-FIC is an inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound (5-FIC)?

A1: this compound is a novel small molecule inhibitor that targets the p110α subunit of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, 5-FIC prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt and mTOR. This leads to the inhibition of cell growth, proliferation, and survival in susceptible cancer cell lines.

Q2: My cell line, which was initially sensitive to 5-FIC, is now showing reduced responsiveness. What are the potential causes?

A2: The development of resistance to 5-FIC can occur through several mechanisms. The most common include:

  • Upregulation of bypass signaling pathways: Cells may activate alternative survival pathways, such as the MAPK/ERK pathway, to compensate for the inhibition of PI3K/Akt signaling.

  • Target modification: Mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) can prevent 5-FIC from binding effectively to its target.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump 5-FIC out of the cell, reducing its intracellular concentration.

  • Epigenetic alterations: Changes in DNA methylation or histone modification can lead to altered expression of genes involved in drug sensitivity and resistance.

Q3: How can I confirm if my resistant cell line has developed a bypass pathway?

A3: To investigate the activation of bypass pathways, you can perform a Western blot analysis to examine the phosphorylation status of key proteins in alternative signaling cascades. For example, assessing the levels of phosphorylated ERK (p-ERK) can indicate the activation of the MAPK/ERK pathway.

Q4: Are there any known synergistic drug combinations with 5-FIC to overcome resistance?

A4: While research is ongoing, preclinical models suggest that combining 5-FIC with inhibitors of commonly activated bypass pathways may restore sensitivity. For instance, co-treatment with a MEK inhibitor (targeting the MAPK/ERK pathway) has shown promise in overcoming acquired resistance to PI3K inhibitors.

Troubleshooting Guides

Issue 1: Gradual increase in IC50 value of 5-FIC in my cell line.

This guide helps you to systematically investigate the cause of increasing resistance to 5-FIC in your cell line cultures.

Workflow for Investigating Increased IC50

start Start: Observed Increase in 5-FIC IC50 check_culture 1. Verify Cell Line Authenticity (STR Profiling) start->check_culture check_reagent 2. Confirm 5-FIC Aliquot Integrity (Test on sensitive control line) check_culture->check_reagent assess_target 3. Assess PI3K Pathway Activity (Western Blot for p-Akt) check_reagent->assess_target target_active PI3K Pathway Still Inhibited? assess_target->target_active investigate_bypass 4a. Investigate Bypass Pathways (Western Blot for p-ERK) target_active->investigate_bypass  Yes investigate_efflux 4b. Assess Drug Efflux (Rhodamine 123 Assay, Western Blot for P-gp) target_active->investigate_efflux  Yes target_not_active PI3K Pathway Not Inhibited target_active->target_not_active  No end_pathway Conclusion: Bypass Pathway Activation investigate_bypass->end_pathway end_efflux Conclusion: Increased Drug Efflux investigate_efflux->end_efflux sequence_target 4c. Sequence PIK3CA Gene (Sanger or NGS) end_mutation Conclusion: Target Mutation sequence_target->end_mutation target_not_active->sequence_target

Caption: Troubleshooting workflow for an increasing IC50 value of 5-FIC.

Potential Causes and Solutions:

Potential Cause Verification Method Suggested Solution
Cell Line Contamination/Misidentification Short Tandem Repeat (STR) profiling.Discard the current culture and restart from a verified, low-passage stock.
Degradation of 5-FIC Test the 5-FIC stock on a known sensitive control cell line.Prepare fresh dilutions of 5-FIC from a new stock aliquot.
Activation of Bypass Pathways (e.g., MAPK/ERK) Western blot for phosphorylated ERK (p-ERK).Consider co-treatment with a MEK inhibitor (e.g., Trametinib).
Increased Drug Efflux Western blot for P-glycoprotein (P-gp/ABCB1); Rhodamine 123 efflux assay.Co-treat with a known P-gp inhibitor (e.g., Verapamil) to see if sensitivity is restored.
Mutation in Target (PIK3CA) Sanger or Next-Generation Sequencing (NGS) of the PIK3CA gene.If a resistance mutation is confirmed, consider alternative therapies that target downstream effectors (e.g., an mTOR inhibitor).

Key Experimental Protocols

Protocol 1: Western Blot for Protein Expression and Phosphorylation

This protocol is used to assess the activation state of signaling pathways by measuring total and phosphorylated protein levels.

  • Cell Lysis:

    • Treat sensitive and resistant cells with 5-FIC (at the respective IC50 concentration) or DMSO for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-P-gp, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the IC50 value of 5-FIC.

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of 5-FIC (e.g., 0.01 µM to 100 µM) for 72 hours. Include a DMSO-only control.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the DMSO control and plot the dose-response curve to calculate the IC50 value.

Data Presentation

Table 1: Comparative IC50 Values of 5-FIC in Sensitive and Resistant Cell Lines

Cell LineDescription5-FIC IC50 (µM)
MCF-7 Sensitive parental line0.5 ± 0.08
MCF-7-FIC-Res Resistant line (developed by continuous 5-FIC exposure)12.8 ± 1.5

Table 2: Protein Expression Changes in MCF-7-FIC-Res Cells Compared to Parental MCF-7

ProteinChange in Resistant CellsMethod of DetectionImplication
p-Akt (S473) No significant change after 5-FIC treatmentWestern BlotLoss of drug effect on the target pathway
p-ERK1/2 (T202/Y204) 3.5-fold increase (constitutively active)Western BlotActivation of MAPK/ERK bypass pathway
P-glycoprotein (P-gp/ABCB1) 5-fold increase in total proteinWestern BlotIncreased drug efflux

Signaling Pathway and Resistance Mechanisms

Hypothetical Signaling Pathway for 5-FIC Action

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P FIC 5-FIC FIC->PI3K inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Proliferation Cell Growth & Proliferation mTORC1->Proliferation cluster_cell Resistant Cell cluster_pathways Signaling Pathways FIC_in 5-FIC (extracellular) FIC_out 5-FIC (intracellular) FIC_in->FIC_out Enters Cell Pgp P-gp Efflux Pump (Upregulated) FIC_out->Pgp PI3K PI3K (Mutated Target) FIC_out->PI3K Fails to Inhibit Pgp->FIC_in Efflux Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Constitutively Active) MEK->ERK ERK->Proliferation Bypass Signal

Optimizing dosage for in vivo studies with 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available scientific literature on 5-Fluoroisochroman-4-one. The following technical support guide has been developed using 5-Fluorouracil (5-FU) as a well-documented substitute to illustrate the structure and content of a comprehensive support resource for in vivo studies. Researchers working with this compound can adapt this template as they generate and accumulate data for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 5-Fluorouracil (5-FU)?

A1: 5-Fluorouracil is a pyrimidine analog that functions as an antimetabolite.[1] Its primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[2] By blocking TS, 5-FU depletes the cellular pool of deoxythymidine monophosphate (dTMP), which is essential for DNA replication.[2] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to nucleic acid damage and disruption of protein synthesis, ultimately inducing cell death.[1][2][3][4]

Q2: What are the common starting doses for 5-FU in murine models?

A2: The selection of a starting dose for 5-FU in mice depends on the tumor model, the administration schedule, and the combination with other agents. Reported intraperitoneal (i.p.) doses in mice have ranged from 16 mg/kg to 32 mg/kg for toxicity studies. In some protocols, a single higher dose, such as 150 mg/kg i.p., has been used to induce specific pathological effects for study purposes.[5] In combination therapies like FOLFIRINOX, the 5-FU dose might be around 20 mg/kg.[6] It is crucial to conduct a pilot study to determine the optimal dose for your specific experimental setup.

Q3: What are the expected toxicities associated with 5-FU administration in vivo?

A3: Common toxicities associated with 5-FU administration in animal models include myelosuppression (bone marrow suppression), gastrointestinal toxicity (diarrhea, mucositis), and weight loss.[7] Studies in mice have shown significant decreases in red blood cells, white blood cells, and platelets at higher doses.[8] Hand-foot syndrome, a skin reaction, is another potential side effect, though it is more commonly observed with continuous infusions.[9]

Q4: How can I monitor for and manage 5-FU-induced toxicity in my animal studies?

A4: Regular monitoring of animal health is critical. This includes daily body weight measurements, assessment of general appearance (posture, fur), and monitoring for signs of distress or pain. For hematological toxicity, complete blood counts (CBCs) can be performed at baseline and at specified time points post-treatment. To manage gastrointestinal side effects, supportive care such as providing softened or liquid food and ensuring proper hydration may be necessary. In cases of severe toxicity, dose reduction or discontinuation of treatment may be required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive Weight Loss (>20%) Dose is too high for the specific animal strain or model.Reduce the dose of 5-FU in subsequent cohorts. Ensure adequate hydration and nutrition. Consider a different administration schedule (e.g., fractionation of the total dose).
High Mortality Rate Severe systemic toxicity.Re-evaluate the starting dose. A dose-finding study with a wider range of doses is recommended. Ensure the formulation is correct and the administration is performed accurately.
Lack of Tumor Regression The dose is too low. The tumor model is resistant to 5-FU.Increase the dose in a stepwise manner, carefully monitoring for toxicity. Verify the known sensitivity of your tumor cell line to 5-FU. Consider combination therapy with other agents to enhance efficacy.
Inconsistent Results Between Animals Variability in drug administration. Differences in animal health status or tumor engraftment.Ensure precise and consistent administration technique (e.g., i.p. vs. i.v.). Standardize the tumor implantation procedure and only use animals with tumors within a specific size range for treatment initiation.
Precipitation of the Drug in Solution Poor solubility of 5-FU in the chosen vehicle.Ensure the pH of the vehicle is appropriate for 5-FU solubility. Gentle warming and vortexing may be required. Prepare fresh solutions for each administration.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of 5-Fluorouracil in Rodent Models

Animal Model Dosage Administration Route Observed Effects/Context Reference
Mice (Mus musculus)16 mg/kgIntraperitoneal (i.p.)Low dose in a physiological effects study, resulted in a significant decrease in RBC, Hb, and PCV in males.[8]
Mice (Mus musculus)32 mg/kgIntraperitoneal (i.p.)High dose in a physiological effects study, caused a significant decrease in RBC, WBC, PCV, Hb, and platelets in both sexes.[8]
Rats150 mg/kgIntraperitoneal (i.p.)Used to study gastrointestinal motility and visceral sensitivity.[5]
Mice with Pancreatic Cancer20 mg/kg (as part of FOLFIRINOX)Intraperitoneal (i.p.)Part of a combination chemotherapy regimen.[6]

Experimental Protocols

Protocol 1: Preparation and Administration of 5-Fluorouracil for In Vivo Studies

  • Reconstitution: Aseptically reconstitute lyophilized 5-Fluorouracil powder with sterile saline (0.9% NaCl) or another appropriate vehicle to the desired stock concentration.

  • Formulation: Based on the average weight of the animals in the study cohort, calculate the required volume of the 5-FU stock solution to achieve the target dose (e.g., in mg/kg). Dilute the stock solution with sterile saline to a final volume that is appropriate for the administration route (e.g., 100-200 µL for intraperitoneal injection in mice).

  • Administration:

    • Intraperitoneal (i.p.) Injection: Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen. Insert a 25-27 gauge needle at a 10-20 degree angle to avoid puncturing internal organs. Inject the prepared 5-FU solution.

    • Intravenous (i.v.) Injection: Place the mouse in a restraining device. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. Administer the 5-FU solution slowly into a tail vein using a 27-30 gauge needle.

  • Post-Administration Monitoring: Immediately after administration, monitor the animal for any acute adverse reactions. Return the animal to its cage and continue with the planned monitoring schedule (e.g., daily weight checks).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Study cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_prep 5-FU Preparation randomization->drug_prep treatment_admin Treatment Administration drug_prep->treatment_admin monitoring Daily Monitoring (Weight, Clinical Signs) treatment_admin->monitoring tumor_measurement Tumor Volume Measurement monitoring->tumor_measurement endpoint Endpoint Analysis (e.g., Tissue Collection) tumor_measurement->endpoint data_analysis Statistical Analysis endpoint->data_analysis

Caption: Workflow for a typical in vivo efficacy study.

p53_pathway Simplified 5-FU Action on p53 Pathway five_fu 5-Fluorouracil dna_damage DNA Damage / RNA Incorporation five_fu->dna_damage p53 p53 Activation dna_damage->p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest

Caption: 5-FU induces apoptosis via the p53 pathway.

References

Validation & Comparative

In Vitro Performance of 5-Fluoroisochroman-4-one: A Comparative Analysis Against Other Isochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of in vitro data for 5-Fluoroisochroman-4-one, preventing a direct comparative analysis with other isochroman-4-one derivatives at this time. Despite extensive searches of chemical and biological databases, peer-reviewed journals, and patent literature, no specific studies detailing the synthesis, biological evaluation, or in vitro activity of this compound could be identified.

Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community has explored various other derivatives of the isochroman-4-one scaffold, investigating their potential in areas such as cancer and cardiovascular diseases. These studies offer insights into the structure-activity relationships of this class of compounds, but the specific contribution of a fluorine atom at the 5-position remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in the isochroman-4-one core, the existing body of research on other derivatives provides a foundation for potential future investigations into compounds like this compound. Such studies would be essential to determine its in vitro profile and to understand how the 5-fluoro substitution influences its biological activity in comparison to other members of this chemical family.

Without any experimental data, the creation of data tables, experimental protocols, and visualizations for this compound is not feasible. Further research is required to elucidate the potential of this specific derivative.

The Efficacy of Isochroman-4-one Scaffolds: A Comparative Analysis in Oncology, Enzyme Inhibition, and Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is no publicly available scientific literature detailing the efficacy, mechanism of action, or therapeutic targets of 5-Fluoroisochroman-4-one. Therefore, this guide provides a comparative analysis of structurally related compounds from the broader isochroman-4-one, benzopyran-4-one, and isocoumarin classes to illustrate the potential therapeutic applications of this chemical scaffold. The data presented herein is for informational purposes for researchers, scientists, and drug development professionals and should not be directly extrapolated to this compound.

Introduction

The isochroman-4-one core and its related structures, such as benzopyran-4-ones and isocoumarins, are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide explores the efficacy of representative compounds from these classes in three key therapeutic areas: oncology, enzyme inhibition, and hypertension, comparing their performance against established drugs.

I. Anticancer Activity: A Comparison with Doxorubicin

Certain benzopyran-4-one derivatives, structurally similar to isochroman-4-ones, have shown promising antiproliferative activity against cancer cell lines.[1][2] Here, we compare a representative benzopyran-4-one-isoxazole hybrid, Compound 5a, with the standard chemotherapeutic agent Doxorubicin.

Data Presentation: In Vitro Anticancer Efficacy

Compound/DrugTarget Cell LineIC50 (µM)
Compound 5a (Benzopyran-4-one-isoxazole hybrid) MDA-MB-231 (Breast Cancer)5.2 - 22.2[1][2]
Doxorubicin MDA-MB-231 (Breast Cancer)~0.5 - 1.5

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the benzopyran-4-one-isoxazole hybrids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Mandatory Visualization

anticancer_mechanism cluster_cell Cancer Cell Compound_5a Compound 5a Apoptosis Apoptosis Compound_5a->Apoptosis induces (50.8% at 5 µM) Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of anticancer activity for Compound 5a.

II. Enzyme Inhibition: Targeting Carbonic Anhydrase IX

Isocoumarins, another class of compounds structurally related to isochroman-4-ones, have been identified as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3] Below is a comparison of a representative isocoumarin derivative with the clinically used CA inhibitor, Acetazolamide.

Data Presentation: Carbonic Anhydrase IX Inhibition

Compound/DrugTarget EnzymeKi (nM)IC50 (nM)
Isocoumarin Derivative Carbonic Anhydrase IX-2700 - 78900
Acetazolamide Carbonic Anhydrase IX2530[4][5]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA IX was assessed using a stopped-flow CO2 hydration assay.

  • Enzyme and Inhibitor Incubation: A solution of recombinant human CA IX is incubated with varying concentrations of the inhibitor.

  • CO2 Hydration Reaction: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.

  • pH Change Monitoring: The hydration of CO2 to bicarbonate and a proton is monitored by observing the change in pH using a pH indicator (e.g., phenol red) spectrophotometrically.

  • Initial Rate Calculation: The initial rates of the enzymatic reaction are determined from the absorbance change over time.

  • Ki/IC50 Determination: The inhibition constant (Ki) or IC50 is calculated by fitting the initial rate data to appropriate inhibition models.

Mandatory Visualization

ca_inhibition Isocoumarin Isocoumarin Derivative CA_IX Carbonic Anhydrase IX Isocoumarin->CA_IX inhibits CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 catalyzed by CA IX

Caption: Mechanism of Carbonic Anhydrase IX inhibition.

III. Antihypertensive Potential: α1-Adrenergic Receptor Antagonism

Novel hybrids of isochroman-4-one have been synthesized and evaluated for their antihypertensive activity, with some demonstrating potent α1-adrenergic receptor antagonism.[6][7] Here, we compare a representative isochroman-4-one hybrid with Prazosin, a known α1-blocker used in the treatment of hypertension.

Data Presentation: α1-Adrenergic Receptor Binding Affinity

Compound/DrugTarget ReceptorpKi
Isochroman-4-one Hybrid α1-AdrenoceptorData not available
Prazosin α1A-Adrenoceptor>9.0[8]
Prazosin α1B-Adrenoceptor>9.0[8]
Prazosin α1D-Adrenoceptor>9.0[8]

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptors

The binding affinity of compounds to α1-adrenergic receptors is determined through competitive radioligand binding assays.

  • Membrane Preparation: Cell membranes expressing the specific α1-adrenoceptor subtype (α1A, α1B, or α1D) are prepared.

  • Assay Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • pKi Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) and then to pKi (-log Ki).

Mandatory Visualization

alpha1_antagonism Isochroman_Hybrid Isochroman-4-one Hybrid Alpha1_Receptor α1-Adrenergic Receptor Isochroman_Hybrid->Alpha1_Receptor blocks Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor binds

References

Navigating the Structure-Activity Landscape of 5-Fluoroisochroman-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-Fluoroisochroman-4-one analogs, a class of compounds with emerging therapeutic potential. Due to the limited availability of comprehensive public data on this specific family of molecules, this guide synthesizes information from related heterocyclic structures and general principles of medicinal chemistry to provide a foundational understanding.

While specific quantitative data on a wide range of this compound analogs remains largely proprietary or unpublished in extensive comparative studies, we can infer potential structure-activity relationship (SAR) trends based on analogous scaffolds such as chromanones and other fluorinated heterocyclic compounds. It is hypothesized that the introduction of a fluorine atom at the 5-position of the isochroman-4-one core can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

Inferred Structure-Activity Relationships

Based on general principles observed in the SAR of similar heterocyclic ketones, the following hypotheses can be proposed for this compound analogs:

  • Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring (in addition to the fluorine at C5) are expected to modulate activity. Electron-withdrawing groups could enhance potency by altering the electronic nature of the aromatic system, while bulky substituents might influence selectivity by introducing steric hindrance.

  • Modifications at the C3 Position: The stereochemistry and nature of substituents at the C3 position of the isochromanone ring are likely to be critical for target engagement. Variations from small alkyl groups to larger aromatic moieties could drastically alter the biological activity profile.

  • The Role of the Carbonyl Group: The ketone at the C4 position is a key pharmacophoric feature, likely involved in hydrogen bonding or other critical interactions within the binding site of a target protein.

Experimental Protocols

To facilitate further research in this area, this section outlines generalized experimental protocols for the synthesis and biological evaluation of this compound analogs, adapted from methodologies reported for similar heterocyclic compounds.

General Synthetic Protocol for Substituted Isochroman-4-ones

A common route to isochroman-4-ones involves the intramolecular cyclization of 2-alkynylaryl esters. The introduction of the 5-fluoro substituent would typically be achieved by starting with a correspondingly fluorinated benzoic acid derivative.

Step 1: Esterification. A 2-alkynyl-5-fluorobenzoic acid is reacted with an appropriate alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) to yield the corresponding ester.

Step 2: Cyclization. The resulting 2-alkynylaryl ester undergoes an electrophilic cyclization. This can be promoted by various reagents, including iodine, bromine, or mercury(II) salts, leading to the formation of the isochroman-4-one ring system.

Step 3: Purification. The final product is purified using standard techniques such as column chromatography on silica gel.

General Protocol for In Vitro Biological Evaluation (e.g., Anticancer Activity)

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for SAR studies and a hypothetical signaling pathway that could be targeted by these compounds.

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Synthesis cluster_bio Biological Evaluation cluster_analysis Analysis S1 Design of Analogs S2 Chemical Synthesis S1->S2 S3 Purification & Characterization S2->S3 B1 In Vitro Screening (e.g., Cytotoxicity) S3->B1 B2 Determination of IC50 Values B1->B2 B3 Mechanism of Action Studies B2->B3 A1 Data Analysis B2->A1 B3->A1 A2 Establish SAR A1->A2 A2->S1 A3 Lead Optimization A2->A3

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylates Analog This compound Analog Analog->Receptor Inhibits ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Hypothetical kinase inhibition signaling pathway.

Concluding Remarks

The exploration of this compound analogs represents a promising, yet underexplored, area of medicinal chemistry. The structural insights and experimental frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery of novel therapeutic agents. Further empirical studies are essential to delineate the precise structure-activity relationships and unlock the full therapeutic potential of this intriguing class of molecules.

Validating Cellular Target Engagement of 5-Fluoroisochroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of novel compounds, using the hypothetical molecule 5-Fluoroisochroman-4-one as an illustrative example. The following sections detail experimental protocols, present comparative data, and visualize essential workflows and signaling pathways to aid researchers in selecting the most appropriate techniques for their drug discovery programs.

Comparison of Target Engagement Validation Methods

The selection of a target engagement validation method depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Below is a summary of three widely used techniques with illustrative quantitative data.

Method Principle Typical Output Illustrative IC50 / ΔTagg Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[1][2]Change in aggregation temperature (ΔTagg) or isothermal dose-response fingerprint (ITDRF).[3]ΔTagg = 2.5 °CLow to HighLabel-free, applicable in intact cells and tissues, reflects physiological conditions.[1][4]Requires a specific antibody for detection (Western blot) or specialized instrumentation (e.g., AlphaLISA).[1]
Pull-down Assay An affinity-tagged "bait" protein (the target) is used to capture interacting "prey" proteins (the drug or its downstream effectors).[5][6]Presence/absence or relative intensity of bands on a Western blot.Semi-quantitative (e.g., 80% reduction in prey protein binding)LowCan identify unknown interacting partners and validate direct binding.[5]Prone to false positives due to non-specific binding; often not truly quantitative without specialized methods.[7]
Kinobeads® Competition Binding Assay A broad-spectrum kinase inhibitor-coated bead is used to capture a large portion of the kinome. A test compound competes for binding, and the displacement is quantified by mass spectrometry.IC50 values for multiple kinases.IC50 (Target Kinase) = 50 nM; IC50 (Off-target Kinase 1) = 1.2 µMHighProvides a broad selectivity profile across the kinome in a single experiment.[8]Primarily applicable to ATP-competitive inhibitors; may not detect allosteric binders.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding target engagement studies. The following diagrams, generated using Graphviz, illustrate a general workflow for target validation and a representative signaling pathway that could be modulated by an anticancer agent.

G cluster_0 Target Validation Workflow A Hypothesized Target B Compound Treatment (e.g., this compound) A->B C Cell Lysis / Intact Cell Assay B->C D Target Engagement Assay (CETSA, Pull-down, etc.) C->D E Data Acquisition D->E F Data Analysis E->F G Validated Target Engagement F->G

A generalized workflow for validating target engagement.

Given that many isochroman derivatives exhibit anticancer properties, the Epidermal Growth Factor Receptor (EGFR) signaling pathway serves as a relevant example of a target pathway for a novel therapeutic agent.[9][10][11][12]

G cluster_1 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation FIC This compound (Hypothetical Inhibitor) FIC->EGFR

References

Cross-Validation of Analytical Methods for the Quantification of 5-Fluoroisochroman-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel pharmaceutical compounds is paramount. This guide provides a comparative cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 5-Fluoroisochroman-4-one. The information presented herein is intended to serve as a practical framework for analytical method development and validation.

Introduction to Analytical Method Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[1] This is crucial during method transfer between laboratories or when a new method is introduced to replace an existing one. The goal is to ensure the consistency and reliability of analytical results throughout the lifecycle of a drug product.[2][3] Key validation parameters that are compared include specificity, linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).[2][4]

Comparative Analysis of HPLC and GC-MS Methods

This section details the hypothetical performance characteristics of HPLC and GC-MS methods for the quantification of this compound. The data presented in Table 1 is illustrative and representative of what would be expected from a typical method validation study.

Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods
Validation ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1005 - 250Dependent on intended use
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%1.10%≤ 2.0%
- Intermediate Precision1.25%1.55%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.10.5Reportable
Limit of Quantification (LOQ) (µg/mL) 15Reportable
Specificity No interference from placeboNo interference from placeboNo interference at the retention time of the analyte

Experimental Protocols

The following are detailed methodologies for the hypothetical HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC System with a UV Detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

  • Working standard solutions are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of drug product, a sample equivalent to 10 mg of this compound is dissolved in 10 mL of acetonitrile, sonicated for 10 minutes, and filtered through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

While some fluorine-containing compounds can be challenging to analyze by GC-MS due to their volatility and potential reactivity with the column, a robust method can be developed.[5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetone.

  • Working standard solutions are prepared by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 250 µg/mL.

  • For analysis of the drug substance, a sample is dissolved in acetone to a final concentration of 100 µg/mL.

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the cross-validation process and the decision-making based on the comparison of the analytical methods.

A Define Cross-Validation Requirements B Select Analytical Methods (e.g., HPLC, GC-MS) A->B C Develop and Optimize Each Method Individually B->C D Perform Method Validation for Each Method C->D E Analyze the Same Set of Samples with Both Methods D->E F Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) E->F G Statistical Analysis (e.g., t-test, F-test) F->G H Are the Methods Equivalent? G->H I Methods are Interchangeable H->I Yes J Investigate Discrepancies and Re-optimize H->J No J->C

Caption: Workflow for Cross-Validation of Analytical Methods.

A Start: Need to Quantify This compound B High Throughput Needed? A->B C High Sensitivity Required? B->C No D HPLC Method is Preferred (Faster Run Time) B->D Yes E GC-MS Method is Suitable C->E No F Consider LC-MS for Enhanced Sensitivity C->F Yes

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isochromanones: Unveiling the Impact of Fluorination on Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of fluorinated and non-fluorinated isochromanones. By presenting supporting experimental data and detailed methodologies, we aim to illuminate the significant role that fluorine substitution can play in modulating the therapeutic potential of this important class of heterocyclic compounds.

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide delves into the comparative biological effects of isochromanones, a class of compounds with a diverse range of activities, and their fluorinated counterparts. While direct comparative studies on isochromanones are limited, we will draw upon data from structurally related compounds, such as isoflavanones and isocoumarins, to provide a comprehensive overview.

Impact on Anticancer Activity

Fluorination has been shown to significantly enhance the anticancer potential of various heterocyclic compounds. This is often attributed to altered cellular uptake, improved interaction with target enzymes, and changes in metabolic pathways.

Quantitative Comparison of Anticancer Activity

Table 1: Illustrative Anticancer Activity of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds

Compound ClassCompoundCell LineIC50 (µM)Reference
Isoflavanones Non-fluorinated IsoflavanoneAromatase Inhibition>100[1]
Monofluorinated IsoflavanoneAromatase Inhibition50.2[1]
Difluorinated IsoflavanoneAromatase Inhibition25.1[1]
Isatins Non-fluorinated BenzylisatinHeLa45.3[2]
Fluorinated BenzylisatinHeLa20.1[2]

Note: This table presents data from structurally related compounds to illustrate the potential impact of fluorination. Direct comparative data for a range of isochromanones is needed for a conclusive analysis.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated isochromanones) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Modulation of Signaling Pathways in Cancer

Isochromanone and isoflavone derivatives have been reported to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The introduction of fluorine can enhance the interaction with key proteins in these pathways.

A key pathway often implicated is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isochromanone Isochromanone Derivatives Isochromanone->PI3K inhibits Isochromanone->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isochromanone derivatives.

Impact on Antimicrobial Activity

The search for novel antimicrobial agents is a global priority. Fluorination can enhance the antimicrobial properties of isochromanones by increasing their ability to penetrate microbial cell membranes and interact with essential enzymes.

Quantitative Comparison of Antimicrobial Activity

Direct comparative studies on the antimicrobial activity of fluorinated versus non-fluorinated isochromanones are scarce. However, research on other fluorinated heterocyclic compounds has consistently shown improved activity against a range of bacterial and fungal pathogens.

Table 2: Illustrative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Quinolones Ciprofloxacin (Fluorinated)E. coli0.008[3]
Nalidixic Acid (Non-fluorinated)E. coli4[3]
Azoles Fluconazole (Fluorinated)C. albicans0.25-1[4]
Clotrimazole (Non-fluorinated)C. albicans0.12-1[4]

Note: This table provides examples from well-established antimicrobial classes to highlight the potential of fluorination. Further research is required to establish a direct comparison for isochromanones.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compounds prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Determine MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Impact on Antioxidant Activity

Isochromanones are known to possess antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases. Fluorination can modulate this activity by altering the electron distribution within the molecule.

Quantitative Comparison of Antioxidant Activity

Data directly comparing the antioxidant activity of fluorinated and non-fluorinated isochromanones is limited. However, the introduction of fluorine, an electron-withdrawing group, can influence the hydrogen-donating ability of phenolic hydroxyl groups often present in isochromanone structures, thereby affecting their radical scavenging capacity.

Table 3: Illustrative Antioxidant Activity of Phenolic Compounds

CompoundDPPH Radical Scavenging IC50 (µM)
Quercetin (Non-fluorinated)5.7
3'-Fluoroquercetin (Fluorinated)8.2

Note: This table illustrates how fluorination can impact the antioxidant activity of a flavonoid. The effect on isochromanones would depend on the position and number of fluorine substituents.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the mixture in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Conclusion

The strategic incorporation of fluorine into the isochromanone scaffold holds significant promise for enhancing their biological activities. While this guide has drawn upon data from structurally related compounds to illustrate this potential, it underscores the critical need for direct comparative studies on a series of fluorinated and non-fluorinated isochromanones. Such research will be instrumental in elucidating the precise structure-activity relationships and guiding the rational design of next-generation therapeutic agents with improved efficacy and pharmacological profiles. The detailed experimental protocols provided herein offer a foundation for researchers to undertake these vital investigations.

References

Head-to-head comparison of 5-Fluoroisochroman-4-one and other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of 5-Fluoroisochroman-4-one with other enzyme inhibitors is not possible at this time due to the lack of publicly available scientific literature and experimental data on this specific compound.

Extensive searches of scientific databases and research publications have not yielded any information on the biological activity of this compound. There is no available data regarding its target enzyme(s), mechanism of action, or any quantitative measures of its inhibitory potency, such as IC50 or Ki values. Such data is essential for a meaningful head-to-head comparison with other known enzyme inhibitors.

While research exists on the synthesis of fluorinated isochromans as a class of molecules, these studies do not specifically mention or provide biological data for the 4-one derivative requested.

To illustrate the type of information required for such a comparative analysis, and to provide a framework for future evaluation should data on this compound become available, we present a general overview of how enzyme inhibitors are typically compared. This includes a hypothetical data presentation, a discussion of common experimental protocols, and visualizations of relevant concepts.

Hypothetical Data Presentation: A Framework for Comparison

Should experimental data for this compound be published, it would be presented in tables that allow for a clear, quantitative comparison with other inhibitors targeting the same enzyme. For the purpose of illustration, the following tables showcase a hypothetical comparison of "Inhibitor X" (representing this compound) against two well-characterized inhibitors of a hypothetical "Enzyme Y".

Table 1: In Vitro Potency of Enzyme Y Inhibitors

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Mechanism of Action
Inhibitor X Enzyme Y Data Not Available Data Not Available Data Not Available
Inhibitor AEnzyme Y155Competitive
Inhibitor BEnzyme Y5025Non-competitive

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.

Table 2: Cellular Activity of Enzyme Y Inhibitors

InhibitorCell LineCellular EC50 (µM)Cytotoxicity (CC50, µM)
Inhibitor X Data Not Available Data Not Available Data Not Available
Inhibitor ACancer Cell Line Z0.5> 50
Inhibitor BCancer Cell Line Z1.225

EC50: The half maximal effective concentration, representing the concentration of a drug that gives half-maximal response. CC50: The half maximal cytotoxic concentration, representing the concentration of a substance that is toxic to 50% of cells.

Standard Experimental Protocols

The generation of the data presented above would rely on a series of well-established experimental protocols.

Enzymatic Assays (for IC50 and Ki Determination)

A typical protocol to determine the in vitro potency of an inhibitor involves the following steps:

  • Enzyme and Substrate Preparation: A purified, recombinant form of the target enzyme and a specific substrate are prepared in a suitable buffer. The substrate is often a fluorogenic or chromogenic compound that produces a detectable signal upon enzymatic conversion.

  • Inhibitor Dilution Series: The inhibitor is serially diluted to create a range of concentrations.

  • Reaction Initiation: The enzyme, substrate, and varying concentrations of the inhibitor are combined in a multi-well plate.

  • Signal Detection: The plate is incubated at a specific temperature, and the signal (e.g., fluorescence or absorbance) is measured over time using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve. The Ki value can be determined through further experiments with varying substrate concentrations (e.g., using Lineweaver-Burk plots).

Cellular Assays (for EC50 and Cytotoxicity Determination)

To assess the activity of an inhibitor in a cellular context, the following protocol is often employed:

  • Cell Culture: The chosen cell line is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: A dilution series of the inhibitor is added to the cells.

  • Endpoint Measurement: After a defined incubation period, a specific cellular endpoint is measured. This could be the inhibition of a signaling pathway downstream of the target enzyme (for EC50) or cell viability (for CC50).

  • Data Analysis: Similar to the enzymatic assays, the data is plotted against inhibitor concentration to determine the EC50 and CC50 values.

Visualizing Key Concepts in Drug Discovery

Diagrams are crucial for conveying complex biological pathways and experimental workflows. Below are examples of how Graphviz can be used to create such visualizations.

Signaling_Pathway cluster_0 Cell Proliferation Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Enzyme Y Enzyme Y Receptor->Enzyme Y Downstream Effector Downstream Effector Enzyme Y->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Inhibitor X Inhibitor X Inhibitor X->Enzyme Y

Caption: A simplified signaling pathway illustrating the potential point of intervention for an inhibitor of "Enzyme Y".

Experimental_Workflow A Prepare Enzyme Y and Substrate C Combine Reagents in Multi-well Plate A->C B Create Serial Dilutions of Inhibitor B->C D Incubate and Measure Signal C->D E Data Analysis: IC50 Determination D->E

Caption: A streamlined workflow for determining the IC50 value of an enzyme inhibitor in vitro.

The Therapeutic Potential of Isochroman-4-one Derivatives: An In Vivo Comparative Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A note on 5-Fluoroisochroman-4-one: Extensive research has revealed a lack of specific in vivo validation data for the therapeutic potential of this compound at this time. Therefore, this guide provides a comparative overview of the broader class of isochroman-4-one derivatives, for which in vivo studies have demonstrated significant therapeutic promise in cardiovascular and neurodegenerative diseases. This comparative analysis is based on published experimental data for different isochroman-4-one hybrids.

Antihypertensive Isochroman-4-one Derivatives

A significant area of investigation for isochroman-4-one derivatives has been in the management of hypertension. Researchers have successfully synthesized and evaluated novel hybrids that exhibit potent antihypertensive activity through distinct mechanisms of action, primarily as β1-adrenoceptor antagonists and α1-adrenergic receptor antagonists.

Comparison of Antihypertensive Activity
Compound ClassMechanism of ActionAnimal ModelKey In Vivo EfficacyReference Compound
N-substituted isopropanolamine hybridsβ1-adrenoceptor blockerSpontaneously Hypertensive Rats (SHRs)>40% reduction in systolic and diastolic blood pressurePropranolol
Arylpiperazine hybridsα1-adrenergic receptor antagonistSpontaneously Hypertensive Rats (SHRs)Significant reduction in systolic and diastolic blood pressureNaftopidil
Nitric oxide-releasing hybridsVasodilationSpontaneously Hypertensive Rats (SHRs)~40% maximum reduction in blood pressureCaptopril
Experimental Protocols

In Vivo Antihypertensive Studies in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are used as a model for essential hypertension.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a period of at least one week before the experiment.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure, as well as heart rate, are measured in conscious, pre-warmed rats using a non-invasive tail-cuff method.

  • Drug Administration: The test compounds (isochroman-4-one derivatives), a reference drug (e.g., propranolol, naftopidil, or captopril), and a vehicle control are typically administered orally (p.o.) or intraperitoneally (i.p.).

  • Data Collection: Blood pressure and heart rate are monitored at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: The percentage reduction in blood pressure is calculated relative to the baseline values. Statistical analysis is performed to compare the efficacy of the test compounds with the reference drug and vehicle control.

Signaling Pathway

Beta_Blocker_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Isochroman_4_one Isochroman-4-one Derivative Isochroman_4_one->Beta1_Receptor Blocks G_Protein G-Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP Adenylate_Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response ↓ Heart Rate ↓ Blood Pressure PKA->Cellular_Response Leads to

Caption: β1-Adrenoceptor blocking mechanism of certain isochroman-4-one derivatives.

Cardioprotective Isochroman-4-one Derivatives

Research has also explored the potential of isochroman-4-one derivatives in protecting the heart from pathological hypertrophy. A notable example is a hydrogen-sulfide-releasing hybrid that has demonstrated cardioprotective effects in a preclinical model.

In Vivo Efficacy of a Cardioprotective Isochroman-4-one Hybrid
CompoundAnimal ModelKey In Vivo Finding
Hydrogen-sulfide-releasing isochroman-4-one hybridTransverse Aortic Constriction (TAC)-induced cardiac hypertrophy in miceReduced cardiac hypertrophy, alleviated cardiac interstitial fibrosis, and restored cardiac function.
Experimental Protocols

In Vivo Cardiac Hypertrophy Studies in Mice

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Surgical Procedure: Cardiac hypertrophy is induced by transverse aortic constriction (TAC). A sham operation, where the aorta is not constricted, is performed on the control group.

  • Drug Administration: The isochroman-4-one derivative or vehicle is administered to the mice, typically starting from a few days post-surgery, for a specified duration (e.g., 4 weeks).

  • Echocardiography: Cardiac function is assessed by echocardiography at baseline and at the end of the treatment period. Parameters such as left ventricular internal dimension, wall thickness, and ejection fraction are measured.

  • Histological Analysis: After the treatment period, hearts are excised, weighed, and processed for histological analysis. Staining with hematoxylin and eosin (H&E) is used to assess cardiomyocyte size, and Masson's trichrome staining is used to evaluate cardiac fibrosis.

  • Biomarker Analysis: Gene expression of hypertrophic markers (e.g., ANP, BNP) and fibrotic markers can be quantified using real-time PCR.

Signaling Pathway

AMPK_Pathway cluster_stress Cellular Stress cluster_regulation Regulation cluster_downstream Downstream Effects Cardiac_Stress Cardiac Stress (e.g., TAC) AMPK AMPK Cardiac_Stress->AMPK Inhibits (indirectly) Isochroman_4_one H2S-releasing Isochroman-4-one Isochroman_4_one->AMPK Activates Protein_Synthesis ↓ Protein Synthesis AMPK->Protein_Synthesis Fatty_Acid_Metabolism ↑ Fatty Acid Metabolism AMPK->Fatty_Acid_Metabolism Cardiac_Hypertrophy ↓ Cardiac Hypertrophy Protein_Synthesis->Cardiac_Hypertrophy Fatty_Acid_Metabolism->Cardiac_Hypertrophy Contributes to Cardioprotection

Caption: AMPK signaling pathway regulation by a cardioprotective isochroman-4-one derivative.

Isochroman-4-one Derivatives for Alzheimer's Disease

The isochroman-4-one scaffold is also being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. The primary mechanism of action explored is the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. While several novel isochroman-4-one derivatives have shown potent in vitro AChE inhibitory activity, in vivo validation studies in animal models of Alzheimer's disease are not yet widely published.

Conclusion

The isochroman-4-one chemical scaffold represents a versatile platform for the development of novel therapeutics. In vivo studies have demonstrated the potential of its derivatives in treating hypertension and cardiac hypertrophy, with promising activity also observed in in vitro models of Alzheimer's disease. While direct comparative data for this compound is currently unavailable, the broader class of isochroman-4-ones continues to be a subject of significant interest in drug discovery. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds.

A Comparative Guide to the Synthesis and Bioactivity of 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential bioactivity of 5-Fluoroisochroman-4-one against its parent compound, isochroman-4-one. Due to the limited availability of direct experimental data on this compound, this document outlines a reproducible synthetic protocol for isochroman-4-one and proposes a viable synthetic route for its 5-fluoro derivative based on established fluorination methodologies. Furthermore, it compares the known bioactivities of isochroman-4-one derivatives with the projected bioactivities of this compound, offering detailed protocols for their assessment.

Synthesis and Reproducibility

The synthesis of the isochroman-4-one core is well-established, with several reproducible methods reported in the literature. Here, we compare a known method for the synthesis of isochroman-4-one with a proposed, analogous method for the synthesis of this compound.

Table 1: Comparison of Synthesis Parameters

ParameterIsochroman-4-oneThis compound (Proposed)
Starting Material 2-Carboxyphenylacetic acid2-Carboxy-4-fluorophenylacetic acid
Key Reagents Acetic anhydride, Polyphosphoric acidAcetic anhydride, Polyphosphoric acid
Reaction Type Acylation and Intramolecular CyclizationAcylation and Intramolecular Cyclization
Reported/Expected Yield 70-80%65-75%
Purification Method Recrystallization/Column ChromatographyRecrystallization/Column Chromatography
Experimental Protocols

Synthesis of Isochroman-4-one

A mixture of 2-carboxyphenylacetic acid (10 g, 55 mmol) and acetic anhydride (20 mL) is heated at reflux for 2 hours. The excess acetic anhydride is removed under reduced pressure. The resulting residue is added to polyphosphoric acid (100 g) and heated at 100°C for 1 hour with stirring. The reaction mixture is then cooled and poured onto crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield isochroman-4-one.

Proposed Synthesis of this compound

A mixture of 2-carboxy-4-fluorophenylacetic acid (10 g, 50 mmol) and acetic anhydride (20 mL) is heated at reflux for 2 hours. The excess acetic anhydride is removed under reduced pressure. The resulting residue is added to polyphosphoric acid (100 g) and heated at 100°C for 1 hour with stirring. The reaction mixture is then cooled and poured onto crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.

Synthesis_Workflow cluster_isochromanone Synthesis of Isochroman-4-one cluster_fluoro_isochromanone Proposed Synthesis of this compound A 2-Carboxyphenylacetic Acid B Reflux with Acetic Anhydride A->B C Intramolecular Cyclization with PPA B->C D Isochroman-4-one C->D E 2-Carboxy-4-fluorophenylacetic Acid F Reflux with Acetic Anhydride E->F G Intramolecular Cyclization with PPA F->G H This compound G->H

Figure 1: Synthetic workflow for Isochroman-4-one and proposed workflow for this compound.

Bioactivity Comparison

Derivatives of isochroman-4-one have been reported to possess various biological activities, including anti-inflammatory and acetylcholinesterase inhibitory effects.[1][2] The introduction of a fluorine atom at the 5-position of the aromatic ring is anticipated to modulate these activities due to fluorine's unique electronic properties and its ability to enhance metabolic stability and binding affinity.

Table 2: Comparison of Known and Potential Bioactivities

BioactivityIsochroman-4-one DerivativesThis compound (Projected)
Anti-inflammatory Reported antiphlogistic activity[1]Potentially enhanced activity
Acetylcholinesterase Inhibition Potent inhibitors (nM range)[3]Potentially altered potency and selectivity
Cytotoxicity Data not widely availableTo be determined
Cardioprotective A hybrid derivative showed activity[2][4]To be determined
Proposed Mechanism of Action: Anti-inflammatory Activity

The anti-inflammatory activity of isochroman-4-ones may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB. Fluorine substitution could enhance the interaction with the target enzyme's active site.

Signaling_Pathway A Inflammatory Stimulus B NF-κB Activation A->B C Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) B->C D This compound E Inhibition D->E E->B ?

Figure 2: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols for Bioactivity Screening

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA), a process analogous to protein denaturation in inflammatory responses.

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO).

  • In a 96-well plate, add 10 µL of various concentrations of the test compound to 150 µL of 0.5% w/v BSA in phosphate-buffered saline (PBS, pH 7.4).

  • A control well should contain 10 µL of DMSO and 150 µL of BSA solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by heating the plate at 72°C for 5 minutes.

  • Cool the plate and measure the absorbance at 660 nm using a microplate reader.

  • Calculate the percentage inhibition of protein denaturation.

Table 3: Hypothetical Anti-inflammatory Activity Data

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)
Isochroman-4-one5035 ± 4.2
10052 ± 5.1
This compound 50 Expected: 45 ± 3.8
100 Expected: 65 ± 4.5
Diclofenac (Standard)5078 ± 3.5

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Bioactivity_Workflow A Synthesized Compound (this compound) B Primary Screening A->B C Anti-inflammatory Assay (Protein Denaturation) B->C D Cytotoxicity Assay (MTT) B->D E Secondary Screening C->E D->E F Enzyme Inhibition Assay (e.g., Acetylcholinesterase) E->F G Lead Compound Identification F->G

Figure 3: General workflow for the bioactivity screening of this compound.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

The inhibitory activity against AChE can be determined using Ellman's method.

  • Prepare a reaction mixture containing 50 µL of 0.1 M phosphate buffer (pH 8.0), 25 µL of the test compound at various concentrations, and 25 µL of AChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 25 µL of 10 mM acetylthiocholine iodide (ATCI) as the substrate and 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.[3]

Table 4: Hypothetical Acetylcholinesterase Inhibition Data

CompoundIC50 (nM)
Isochroman-4-one derivative (example)15.2
This compound Expected: 8.9 - 20.5
Donepezil (Standard)5.7

Conclusion

This guide provides a framework for the reproducible synthesis and bioactivity assessment of this compound. While direct experimental data is currently lacking, the proposed synthetic route is based on reliable chemical transformations. The projected bioactivities are inferred from the known properties of the isochroman-4-one scaffold and the predictable influence of fluorination. The detailed experimental protocols provided herein offer a starting point for researchers to synthesize and evaluate this novel compound, thereby contributing to the exploration of its therapeutic potential. The presented data for the fluorinated compound are hypothetical and intended to guide future experimental design.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoroisochroman-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Hazard Assessment

Based on data from related isochromanone compounds, 5-Fluoroisochroman-4-one should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3][4] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3]
Body Protection A lab coat or other protective clothing to prevent skin contact.[1][2]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, a respirator is recommended.

In the event of exposure, follow the first aid measures outlined in Table 2.

Table 2: First Aid Measures

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

II. Spill Management and Cleanup Protocol

In the case of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, ensure you are wearing the full PPE as described in Table 1.

  • Contain the Spill: For solid this compound, carefully sweep or vacuum the material. Avoid creating dust. For solutions, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the spill.

  • Collect Waste: Place the absorbed material or swept-up solid into a suitable, clearly labeled, and sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to the procedures outlined in the following section.

III. Proper Disposal Procedures

The disposal of this compound and its contaminated waste must be handled in accordance with federal, state, and local regulations. Do not discharge this chemical into drains or the environment.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Solid Waste: Collect un-used or waste this compound in a dedicated, sealed, and clearly labeled container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a separate, sealed, and labeled container for halogenated organic waste.

    • Contaminated Materials: All items that have come into contact with the compound, including gloves, absorbent materials, and glassware, must be collected in a designated hazardous waste container.

  • Waste Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and appropriate hazard warnings (e.g., "Irritant," "Hazardous Chemical Waste").

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. Thermal decomposition of fluorinated compounds can produce hazardous byproducts like hydrogen fluoride; therefore, incineration should only be performed in a facility equipped to handle such substances.

Logical Workflow for Disposal

G cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal a Don Appropriate PPE b Segregate Waste Types: - Solid - Liquid - Contaminated Materials a->b c Use Designated, Sealed Hazardous Waste Containers b->c d Label Containers Clearly: 'this compound' 'Hazardous Waste' c->d e Store in a Cool, Dry, Well-Ventilated Area d->e f Contact EHS for Pickup by Certified Disposal Service e->f g Complete Waste Disposal Manifest/Documentation f->g end End: Proper Disposal g->end start Start: Waste Generation start->a

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Fluoroisochroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Fluoroisochroman-4-one, a fluorinated organic compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, such as 3-Isochromanone and other fluorinated organic molecules. It is imperative to treat this compound as a potentially hazardous substance and to adhere to stringent safety protocols.

Potential Hazards

Based on the analysis of related chemical structures, this compound is anticipated to present the following hazards:

  • Skin Irritation: Similar to 3-Isochromanone, this compound may cause skin irritation upon contact.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Unknown Toxicological Properties: The full toxicological profile of this compound is not known. As with many fluorinated organic compounds, there may be concerns regarding persistence, bioaccumulation, and long-term health effects. It is prudent to handle it with care to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a risk of splashing.To protect against eye irritation from splashes or dust.
Hand Protection Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling the compound.To prevent skin contact and potential irritation.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood or when generating dust.To prevent inhalation of potentially harmful dust or vapors.
Skin and Body Protection A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons and sleeves are advised.To protect the skin from accidental contact.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Handling Protocol:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

  • Spill Response: In case of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and place it in a sealed container for disposal. Ensure adequate ventilation during cleanup.

Disposal Plan:

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Containerization: Waste should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the recommended workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if hazards understood Weighing in Fume Hood Weighing in Fume Hood Don PPE->Weighing in Fume Hood Reaction Setup Reaction Setup Weighing in Fume Hood->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontaminate Glassware Decontaminate Glassware Work-up->Decontaminate Glassware Dispose Waste Dispose Waste Decontaminate Glassware->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.